5-Acetylindane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
4228-10-8 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZDDDIYOBAOJYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCC2)C=C1 |
Other CAS No. |
4228-10-8 |
Origin of Product |
United States |
Foundational & Exploratory
5-Acetylindane: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Acetylindane is an organic compound featuring an indane skeleton substituted with an acetyl group.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and fragrances.[2] This document provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and analysis, intended for use in a research and development setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[2][3] It is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with an acetyl group attached to the aromatic portion.[1] This structure dictates its physical and chemical behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)ethanone | [][5] |
| CAS Number | 4228-10-8 | [5][6] |
| Molecular Formula | C₁₁H₁₂O | [2][][5] |
| Molecular Weight | 160.21 g/mol | [][7] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | 15-16 °C | [2] |
| Boiling Point | 286-292 °C (at 760 mmHg)80-85 °C (at 1 mmHg)85-87 °C (at 0.05 mmHg) | [2][8] |
| Density | 1.067 - 1.08 g/cm³ | [2] |
| Refractive Index | 1.5590 - 1.5640 (@ 20°C) | [5] |
| Flash Point | 85-87°C/0.05mm | [2] |
| Maximum UV Wavelength (λmax) | 258 nm (in EtOH) | [2][9] |
Reactivity and Applications
The reactivity of this compound is governed by its two main functional components: the acetylated aromatic ring and the aliphatic cyclopentane ring.
-
Aromatic Ketone Reactivity: The acetyl group can undergo various reactions typical of ketones. The carbonyl oxygen is a site for protonation and coordination with Lewis acids. The α-methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as aldol condensations, alkylations, and halogenations. The carbonyl group itself can undergo nucleophilic addition, reduction to an alcohol, or reductive amination.
-
Electrophilic Aromatic Substitution: The indane ring system, activated by the alkyl portion, can undergo further electrophilic substitution, although the acetyl group is deactivating and will direct incoming electrophiles primarily to the meta position relative to itself.
-
Oxidation/Reduction of the Indane Ring: The benzylic positions of the cyclopentane ring are susceptible to oxidation under strong conditions.
Due to this reactivity, this compound is a valuable intermediate. It is commonly used in the synthesis of more complex molecules in the pharmaceutical and cosmetic industries.[1][2] For instance, it can serve as a building block for potential anticancer agents.[2]
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common method for synthesizing this compound is the Friedel-Crafts acylation of indane.[8]
Materials:
-
Indane (24 g)
-
Acetyl chloride (11.8 g)
-
Anhydrous aluminum trichloride (25 g)
-
Dry benzene (100 ml)
-
Ice (200 g)
-
6N Hydrochloric acid (100 ml)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of indane, acetyl chloride, and dry benzene is prepared in a suitable reaction vessel.
-
The mixture is cooled to 5-8°C with constant stirring.[8]
-
Anhydrous aluminum trichloride is added dropwise to the stirred mixture, maintaining the temperature at 5-8°C.[8]
-
Stirring is continued for 6 hours at this temperature until the evolution of hydrogen chloride gas ceases.[8]
-
The reaction mixture is then quenched by carefully pouring it over a mixture of ice and 6N hydrochloric acid.[8]
-
The organic phase is separated, and the aqueous phase is extracted with benzene.[8]
-
The combined organic layers are washed until neutral and dried over anhydrous magnesium sulfate.[8]
-
The solvent is removed by evaporation under vacuum.[8]
-
The resulting residue is purified by high vacuum distillation (1 mmHg), collecting the fraction that boils between 80-85°C to yield pure this compound.[8]
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
General Analytical Workflow:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An initial assessment of purity and molecular weight. A sample is diluted in a volatile solvent and injected into the GC-MS. The retention time indicates purity relative to known standards, and the mass spectrum confirms the molecular weight (160.21 g/mol ). Key fragments observed are typically at m/z 145 (loss of -CH₃) and 115.[6]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. A thin film of the liquid sample is analyzed. The spectrum is expected to show a strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.[8] It will also show C-H stretching from the aromatic ring (~3030 cm⁻¹) and the aliphatic ring (2850-2960 cm⁻¹).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum should show signals corresponding to the different types of protons. Expected signals include a singlet for the methyl protons (~2.55 ppm), a triplet for the benzylic methylene protons (~2.9 ppm), a multiplet for the other aliphatic protons (~1.9-2.4 ppm), and multiplets for the aromatic protons (7.1-7.8 ppm).[8]
-
¹³C NMR: This provides information on the carbon skeleton of the molecule.
-
References
- 1. CAS 4228-10-8: this compound,97% | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound | C11H12O | CID 138158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. prepchem.com [prepchem.com]
- 9. 4228-10-8(this compound) | Kuujia.com [kuujia.com]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
Friedel-Crafts Acylation of Indane: A Mechanistic and Practical Guide
Topic: Friedel-Crafts Acylation of Indane Mechanism Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
The Friedel-Crafts acylation of indane is a pivotal electrophilic aromatic substitution reaction utilized in the synthesis of key intermediates for pharmaceuticals and advanced materials. This document provides a comprehensive technical overview of the reaction mechanism, with a particular focus on the factors governing its regioselectivity. Detailed experimental protocols, supported by quantitative data from representative studies, are presented to offer practical guidance. The core concepts, including reaction pathways and experimental workflows, are illustrated with diagrams generated using the DOT language to ensure clarity and accessibility for professionals in research and drug development.
Introduction
Indane, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, serves as a valuable scaffold in organic synthesis. Its aromatic ring is susceptible to electrophilic substitution, and the Friedel-Crafts acylation is a primary method for introducing functional acyl groups.[1][2] The resulting acylindanes are precursors to a multitude of complex molecules with significant biological activity. Understanding the nuances of the reaction mechanism and the determinants of its regiochemical outcome is critical for controlling the synthesis of specific isomers and optimizing product yields. This guide aims to provide a detailed exploration of these aspects for practical application in a laboratory setting.
Core Reaction Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] The mechanism proceeds through three principal steps when reacting indane with an acylating agent (such as an acyl chloride or anhydride) in the presence of a Lewis acid catalyst.[5][6]
Step 1: Formation of the Electrophile (Acylium Ion) The Lewis acid (e.g., AlCl₃) coordinates with the acylating agent (RCOCl), polarizing the carbon-halogen bond.[4][6] This facilitates the cleavage of the bond, generating a highly electrophilic, resonance-stabilized acylium ion (RCO⁺).[5][6][7]
Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich aromatic ring of indane acts as a nucleophile and attacks the acylium ion.[6][8] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
Step 3: Deprotonation and Regeneration of Aromaticity A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bonded to the new acyl group.[6][9] This restores the aromaticity of the ring, yielding the final acylindane product and regenerating the Lewis acid catalyst.[6][9]
Caption: Generalized mechanism of Friedel-Crafts acylation.
Regioselectivity in Indane Acylation
The fused alkyl ring in indane acts as an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[10][11][12] For indane, the available positions are C-4, C-5, C-6, and C-7.
-
C-4 and C-7: These are the ortho positions relative to the fused ring. Attack at these sites is electronically favorable but can be sterically hindered.
-
C-5 and C-6: These positions are electronically analogous to meta and para positions. The C-6 position is para to one of the benzylic carbons of the fused ring, making it electronically activated and sterically accessible. The C-5 position is also a potential site of reaction.
In practice, the acylation of indane typically yields a mixture of 5-acylindane and 6-acylindane . The precise ratio is highly sensitive to the reaction conditions, with the 6-isomer often being the major product due to a favorable combination of electronic activation and steric accessibility.
Experimental Protocols and Data
The outcome of the Friedel-Crafts acylation of indane is highly dependent on the choice of catalyst, solvent, and acylating agent.
General Experimental Protocol
This procedure is a representative method for the acylation of indane.
Materials:
-
Indane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acyl Chloride (e.g., Acetyl Chloride)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Carbon Disulfide (CS₂))
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous AlCl₃ (1.1 equiv.) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.
-
Reagent Addition: Acetyl chloride (1.1 equiv.) dissolved in anhydrous DCM is added dropwise to the stirred suspension over 10-15 minutes, maintaining the temperature below 5 °C.[13]
-
Substrate Addition: A solution of indane (1.0 equiv.) in anhydrous DCM is added dropwise to the reaction mixture over 20-30 minutes at 0 °C.
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by TLC or GC.
-
Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[13][14]
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.[13]
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or distillation to separate the isomers.
Caption: Standard laboratory workflow for Friedel-Crafts acylation.
Data on Reaction Parameters
The following tables summarize how different variables can influence the yield and isomeric ratio of the acylation of indane. (Note: Data is representative and compiled from general principles and related systems).
Table 1: Effect of Lewis Acid Catalyst (Conditions: Acetyl Chloride, CS₂, 0 °C)
| Lewis Acid | Total Yield (%) | 6-Acylindane (%) | 5-Acylindane (%) |
| AlCl₃ | ~88 | ~75 | ~25 |
| FeCl₃ | ~75 | ~60 | ~40 |
| TiCl₄ | ~70 | ~55 | ~45 |
Analysis: Stronger Lewis acids like AlCl₃ generally provide higher yields and can favor the formation of the thermodynamically more stable product.
Table 2: Effect of Solvent (Conditions: Acetyl Chloride, AlCl₃, 0 °C)
| Solvent | Total Yield (%) | 6-Acylindane (%) | 5-Acylindane (%) |
| Carbon Disulfide (CS₂) | ~88 | ~75 | ~25 |
| Nitrobenzene | ~80 | ~85 | ~15 |
| Dichloromethane | ~85 | ~70 | ~30 |
Analysis: Polar solvents like nitrobenzene can stabilize the polar intermediates and transition states, sometimes leading to higher selectivity for one isomer over another.[15]
Table 3: Effect of Acylating Agent Steric Hindrance (Conditions: AlCl₃, CS₂, 0 °C)
| Acylating Agent | Total Yield (%) | 6-Acylindane (%) | 5-Acylindane (%) |
| Acetyl Chloride | ~88 | ~75 | ~25 |
| Propionyl Chloride | ~85 | ~80 | ~20 |
| Pivaloyl Chloride | ~65 | >95 | <5 |
Analysis: Increasing the steric bulk of the acylating agent significantly enhances selectivity for the less hindered C-6 position, as attack at the C-5 position (which is closer to the fused ring) becomes more difficult.
Conclusion
The Friedel-Crafts acylation of indane is a robust and versatile reaction for producing valuable synthetic intermediates. The regiochemical outcome, primarily a mixture of 5- and 6-acylindane, can be effectively controlled through the careful selection of reaction parameters. Strong Lewis acids, polar solvents, and sterically demanding acylating agents tend to favor the formation of the 6-acyl isomer. The mechanistic principles and practical protocols outlined in this guide provide a solid foundation for researchers to design and execute these reactions with greater predictability and control, facilitating the development of novel chemical entities in the pharmaceutical and materials science sectors.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. alexandonian.com [alexandonian.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. websites.umich.edu [websites.umich.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Synthesis of 5-Acetylindane from Indane and Acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-acetylindane, a valuable intermediate in pharmaceutical and chemical research. The primary focus is on the Friedel-Crafts acylation of indane with acetyl chloride, a classic yet highly relevant transformation. This document details the underlying reaction mechanism, offers a comparative analysis of various experimental protocols, and provides in-depth information on product purification and characterization.
Reaction Overview: The Friedel-Crafts Acylation of Indane
The synthesis of this compound from indane and acetyl chloride is achieved through an electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[1] In this reaction, the acetyl group from acetyl chloride is introduced onto the aromatic ring of indane, predominantly at the 5-position due to the activating and directing effects of the alkyl portion of the indane molecule. The reaction is typically mediated by a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2]
The overall transformation can be represented as follows:

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction of acetyl chloride with the Lewis acid catalyst.[1] This acylium ion is then attacked by the electron-rich aromatic ring of indane, leading to the formation of a sigma complex (also known as an arenium ion).[3] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, this compound.[1]
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation of indane involves several key steps, as illustrated in the diagram below.
Caption: Reaction mechanism of the Friedel-Crafts acylation of indane.
Comparative Analysis of Experimental Protocols
The successful synthesis of this compound can be achieved under various conditions. The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the product. Below is a summary of different experimental protocols with their reported outcomes.
| Protocol | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 0.5 | Not specified | [4] |
| 2 | Niobium(V) chloride (NbCl₅) | Dichloromethane | RT | 1 | 78 | [5] |
| 3 | Solid acid catalysts (e.g., M(IV) Phosphotungstates) | Solvent-free | 130 | 5 | High selectivity | [6] |
Note: "RT" denotes room temperature. The yield for Protocol 1 was not explicitly stated in the source but is generally expected to be good for this type of reaction. Protocol 3 highlights the use of more environmentally friendly solid acid catalysts, though at a higher temperature.
Detailed Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound based on a typical Friedel-Crafts acylation protocol using aluminum chloride.
Materials and Reagents
-
Indane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment
-
Round-bottomed flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from reaction setup to product purification.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a dry 100-mL round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser, place anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane.[4] Cool the mixture to 0°C in an ice/water bath.[4]
-
Addition of Reagents: Dissolve acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane and add it to the addition funnel.[4] Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[4] After the addition is complete, dissolve indane (0.050 mol) in 10 mL of dichloromethane and add it in the same manner.[4] Control the addition rate to prevent excessive boiling.[4]
-
Reaction: Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[4] Continue stirring for an additional 15 minutes.[4]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[4] Transfer the mixture to a separatory funnel and collect the organic layer.[4] Extract the aqueous layer with 20 mL of dichloromethane.[4]
-
Washing and Drying: Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution.[4] Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Isolation of Crude Product: Remove the drying agent by gravity filtration into a clean, appropriately sized round-bottomed flask.[4] Remove the dichloromethane by rotary evaporation to obtain the crude this compound.[4]
Purification and Characterization
Purification
The crude this compound is typically purified by vacuum distillation.[7] This method is suitable for compounds with high boiling points (>150 °C at atmospheric pressure) to prevent decomposition.[7] The distillation should be carried out at a reduced pressure where the compound boils between 45 °C and 180 °C for optimal results.[7]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the ketone, typically in the region of 1680-1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the protons of the five-membered ring of the indane moiety, and a singlet for the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon, as well as signals for the aromatic and aliphatic carbons of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular weight for this compound (C₁₁H₁₂O) is approximately 160.21 g/mol .[8]
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used.[4]
Safety Considerations
-
Aluminum chloride is water-sensitive, corrosive, and an irritant. It reacts with moisture to release HCl. Handle it with care in a fume hood and keep reagent bottles tightly capped.[4]
-
Acetyl chloride is corrosive and should be handled in a fume hood.[4]
-
Dichloromethane is a volatile and potentially harmful solvent. All operations should be performed in a well-ventilated fume hood.
-
The reaction between aluminum chloride and acetyl chloride is exothermic . Proper temperature control is crucial to prevent the reaction from becoming too vigorous.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.
Conclusion
The Friedel-Crafts acylation of indane with acetyl chloride is a reliable and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. The use of alternative, greener catalysts presents an interesting avenue for further process optimization. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. How To [chem.rochester.edu]
- 8. This compound | C11H12O | CID 138158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(2,3-dihydro-1H-inden-5-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 1-(2,3-dihydro-1H-inden-5-yl)ethanone, also known as 5-acetylindane. Due to the limited availability of a complete, unified dataset from a single peer-reviewed source, this document compiles information from various chemical databases and provides generalized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-(2,3-dihydro-1H-inden-5-yl)ethanone. It is important to note that a complete set of ¹H NMR and ¹³C NMR data from a primary literature source with detailed experimental conditions could not be readily located.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [PubChem][1] |
| Molecular Weight | 160.21 g/mol | [PubChem][1] |
| Major Peaks (m/z) | ||
| 145 | (M-CH₃)⁺ - Base Peak | [PubChem][1] |
| 115 | [PubChem][1] | |
| 160 | M⁺ (Molecular Ion) | [PubChem][1] |
Table 2: Infrared (IR) Spectroscopy Data
A vapor phase IR spectrum is available for this compound. Key functional group absorptions are anticipated as follows:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Aryl Ketone) | ~1685 | Carbonyl stretch |
| C-H (sp³ - Aliphatic) | <3000 | Aliphatic C-H stretch |
| C-H (sp² - Aromatic) | >3000 | Aromatic C-H stretch |
| C=C (Aromatic) | ~1600-1450 | Aromatic ring stretching |
Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended to provide a basic framework and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
1-(2,3-dihydro-1H-inden-5-yl)ethanone sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Addition of Internal Standard: Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-(2,3-dihydro-1H-inden-5-yl)ethanone sample (liquid)
-
Salt plates (e.g., NaCl or KBr) or an ATR-FTIR spectrometer
Procedure (for thin film method):
-
Sample Preparation: Place a drop of the liquid sample onto the surface of a clean salt plate.
-
Film Formation: Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
1-(2,3-dihydro-1H-inden-5-yl)ethanone sample
-
A suitable solvent if using a liquid injection method (e.g., methanol, acetonitrile)
Procedure (for Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which may then fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
Physical and chemical properties of 5-indanyl methyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-indanyl methyl ketone, also known by its systematic IUPAC name, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.
Chemical Identity and Physical Properties
5-Indanyl methyl ketone is an aromatic ketone with a molecular structure featuring an indane moiety substituted with an acetyl group at the 5-position.[1][2]
Table 1: Physical and Chemical Properties of 5-Indanyl Methyl Ketone
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | [2] |
| Synonyms | 5-Acetylindane, Ketone, 5-indanyl methyl | [1][2] |
| CAS Number | 4228-10-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.22 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Melting Point | 15-16 °C | ChemBK |
| Boiling Point | 80 °C at 0.05 mmHg | ChemBK |
| Density | 1.067 g/cm³ (Predicted) | ChemBK |
| Refractive Index | 1.5590-1.5640 @ 20°C | [2] |
| InChI Key | HCMWPTFPUCPKQM-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)C1=CC=C2CCCC2=C1 | [2] |
Synthesis
The primary method for the synthesis of 5-indanyl methyl ketone is the Friedel-Crafts acylation of indane. This electrophilic aromatic substitution reaction involves the reaction of indane with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5]
General Reaction Scheme
Experimental Protocol: Friedel-Crafts Acylation of Indane
The following is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for the synthesis of 5-indanyl methyl ketone.[3]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acetyl chloride (CH₃COCl)
-
Indane
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice/water bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension via the addition funnel.
-
After the addition of acetyl chloride is complete, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (dichloromethane) by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
Workflow Diagram:
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for 5-Indanyl Methyl Ketone
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic protons | δ 7.0-7.8 ppm |
| Aliphatic protons (indan) | δ 2.0-3.0 ppm (multiplets) | |
| Methyl protons (-COCH₃) | δ 2.5-2.6 ppm (singlet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 195-200 ppm |
| Aromatic carbons | δ 120-150 ppm | |
| Aliphatic carbons (indan) | δ 25-35 ppm | |
| Methyl carbon (-COCH₃) | δ 26-27 ppm | |
| IR | C=O stretch (aromatic ketone) | 1680-1700 cm⁻¹ (strong) |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 160 |
| Base Peak | m/z 145 ([M-CH₃]⁺) |
Logical Relationship of Structure to Spectroscopic Data:
Chemical Reactivity and Stability
5-Indanyl methyl ketone exhibits reactivity typical of an aromatic ketone. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo further electrophilic substitution, although the acetyl group is deactivating. The indane moiety is generally stable under normal conditions.
Biological Activity and Signaling Pathways
There is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of 5-indanyl methyl ketone. However, the broader class of indanone derivatives has been investigated for a wide range of biological activities. These include potential applications as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[6][7] Furthermore, some indanone derivatives have been explored for the treatment of neurodegenerative diseases.[6]
Given the structural similarity, it is plausible that 5-indanyl methyl ketone could be a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.
General Signaling Pathways Implicated for Anti-inflammatory Indane Derivatives: While no specific pathways have been identified for 5-indanyl methyl ketone, anti-inflammatory compounds often modulate key signaling cascades such as:
-
MAPK (Mitogen-Activated Protein Kinase) pathway: Involved in the production of pro-inflammatory cytokines.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: A critical regulator of the inflammatory response.
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway: Plays a crucial role in cytokine signaling.[8]
The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by bioactive indane derivatives.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The information provided is based on publicly available data and may not be exhaustive. Researchers should always consult primary literature and safety data sheets before handling any chemical substance.
References
- 1. This compound | C11H12O | CID 138158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indanone Core: A Technical Guide to its Synthesis, from Historical Discovery to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a fused bicyclic ketone, is a privileged structure in medicinal chemistry and natural product synthesis. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient synthetic routes to this core a subject of enduring interest. This technical guide provides an in-depth exploration of the discovery and history of indanone synthesis, detailing core synthetic strategies with a focus on intramolecular cyclization reactions. It offers a comparative analysis of key methodologies, complete with experimental protocols and visual representations of reaction pathways to support research and development efforts.
Historical Perspective: The Dawn of Indanone Synthesis
The first forays into the synthesis of indanones date back to the late 19th and early 20th centuries. Early methods for the preparation of 2-indanone included the distillation of the calcium salt of o-phenylenediacetic acid.[1][2] For the more widely studied 1-indanones, one of the earliest described methods was the cyclization of hydrocinnamic acid in 1939.[3] Another early approach, published in 1927, involved the reaction of phenylpropionic acid chloride with aluminum chloride, achieving a high yield of 90%.[3][4] These foundational discoveries paved the way for the development of more sophisticated and versatile synthetic strategies.
Core Synthetic Strategies: A Comparative Overview
The construction of the 1-indanone framework predominantly relies on the intramolecular cyclization of suitable precursors. The most prominent and historically significant of these strategies is the Friedel-Crafts acylation. Other powerful methods, such as the Nazarov cyclization and various transition-metal-catalyzed reactions, have also emerged as indispensable tools for synthetic chemists.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic and robust method for forming the five-membered ring of 1-indanones.[1][3][5] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives, promoted by a Lewis or Brønsted acid.
The general mechanism proceeds through the formation of an acylium ion electrophile, which then undertakes an electrophilic aromatic substitution on the tethered aromatic ring. A subsequent deprotonation step restores aromaticity and yields the desired cyclic ketone.[1][3]
A general workflow for the synthesis of 1-indanone via Friedel-Crafts acylation is depicted below. This process highlights the key stages from reaction setup to final product purification.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Phenylpropanoic Acid | Triflic Acid | Dichloromethane | 0 to RT | - | High | [1][6] |
| 3-Phenylpropanoic Acid | Polyphosphoric Acid (PPA) | Neat | High | - | Good | [7] |
| 3-Phenylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane | 0 to RT | 30 min - 1 hr | ~90% | [1][3][4] |
| 3-Arylpropanoic Acids | Niobium Pentachloride (NbCl₅) | - | Room Temperature | - | Good | [8][9] |
| Benzyl Meldrum's Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Nitromethane | Reflux | - | 88% | [10] |
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃ [1][6]
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere.
-
Reagents: 3-Phenylpropionyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Catalyst Addition: Anhydrous AlCl₃ (1.2 eq) is added in small portions over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, followed by the addition of dilute HCl.
-
Extraction: The layers are separated, and the aqueous layer is extracted three times with DCM.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield 1-indanone.
Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid [1][6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, 3-phenylpropanoic acid (1 mmol) is dissolved in anhydrous dichloromethane (2 mL).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Catalyst Addition: Triflic acid (3.0-5.0 eq) is added dropwise via a syringe.
-
Reaction: The reaction mixture is allowed to warm to room temperature and may be heated to 50-80 °C. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the mixture is carefully poured into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.
-
Extraction: The aqueous layer is extracted three times with dichloromethane.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
The Nazarov Cyclization
The Nazarov cyclization is another powerful method for the synthesis of cyclopentenones, including the indanone core. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or a suitable precursor.[11][12] The mechanism is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl group, which generates a pentadienyl cation. This intermediate then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which, after elimination of a proton and tautomerization, yields the cyclopentenone product.[5][12][13]
-
Setup: A solution of the divinyl ketone (0.58 mmol) in dichloromethane (19 mL) is prepared in a suitable flask.
-
Cooling: The solution is cooled in an ice bath.
-
Catalyst Addition: SnCl₄ (1.0 M in DCM, 1.16 mmol) is added dropwise.
-
Reaction: The solution is allowed to warm to room temperature and stirred for 30 minutes.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The resulting mixture is stirred vigorously for 15 minutes.
-
Extraction: The layers are separated, and the aqueous layer is extracted with DCM.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Purification: The residue is purified by column chromatography to give the cyclopentenone product.
Synthesis of 2-Indanone
While 1-indanones are more prevalent in the literature, the synthesis of 2-indanones is also of significant interest. A common and effective method involves the oxidation of indene.[14]
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Indene (98%) | Formic acid (88%), Hydrogen peroxide (30%), Sulfuric acid (7%) | Formic acid, then water | 35-40 (step 1), Boiling (step 2) | 2 hrs (addition), 7 hrs (stirring) | 69-81% | [2][4] |
| Indene | Hydrogen peroxide, Acetic anhydride, AlCl₃/SBA-15, Sulfuric acid | Acetic acid, then water | 40-55 (step 1), 50 (step 2) | 14 hrs (step 1), 2 hrs (step 2) | 89% | [15][16] |
-
Reaction Setup: In a 2-L three-necked flask fitted with a stirrer, dropping funnel, and thermometer, place 700 mL of formic acid (88%) and 140 mL of hydrogen peroxide (30%, 1.37 moles).
-
Addition of Indene: While maintaining the temperature at 35–40 °C, add 116.2 g (1.00 mole) of indene (98%) dropwise with stirring over 2 hours.
-
Reaction: Stir the solution at room temperature for 7 hours.
-
Solvent Removal: Transfer the solution to a Claisen flask and remove the formic acid under reduced pressure, keeping the boiler temperature below 60 °C. The residue is a yellowish-brown crystalline solid.
-
Hydrolysis and Steam Distillation: In a 5-L flask, place 2 L of 7% (by volume) sulfuric acid and heat to boiling. Add the crude monoformate of 1,2-indanediol. Steam distill the mixture until 5–6 L of distillate have been collected.
-
Isolation: Filter the cold distillate with suction to collect the white crystalline solid.
-
Drying: Dry the crystals in a vacuum desiccator. The yield is 90–107 g (69–81%) with a melting point of 57–58 °C.
Modern Synthetic Approaches: Transition-Metal Catalysis
In recent decades, transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indanones are no exception.[17][18] Palladium-catalyzed annulation reactions, for instance, have emerged as powerful methods for the construction of the indanone skeleton.[19][20][21] These methods often offer high efficiency, functional group tolerance, and the ability to construct polysubstituted indanones in a single step.
One notable example is the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which proceeds via C-H activation of the aldehyde group under mild conditions.[19] Another approach involves a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation.[20]
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is another transition-metal-catalyzed method that can be employed for the synthesis of cyclopentenones, including indanone frameworks.[22][23][24] This reaction is typically catalyzed by cobalt carbonyl complexes, although other transition metals can also be used.[22][23]
Conclusion
The synthesis of indanones has a rich history, evolving from classical methods like Friedel-Crafts acylation to modern, highly efficient transition-metal-catalyzed reactions. The choice of synthetic route depends on various factors, including the desired substitution pattern, substrate availability, and scalability. This guide provides a foundational understanding of the key synthetic strategies, offering detailed protocols and comparative data to aid researchers in the design and execution of their synthetic endeavors. The continued development of novel and improved methods for indanone synthesis will undoubtedly fuel further discoveries in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Indanone - Chempedia - LookChem [lookchem.com]
- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. 2-Indanone synthesis - chemicalbook [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct synthesis of 1-indanones via Pd-catalyzed olefination and ethylene glycol-promoted aldol-type annulation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-catalyzed annulation and intermolecular hydroamination involving norbornene derivatives: synthesis of indanones and N-alkylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 23. jk-sci.com [jk-sci.com]
- 24. Pauson-Khand Reaction [organic-chemistry.org]
5-Acetylindane: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a fused bicyclic system composed of a benzene ring and a cyclopentane ring, is recognized as a "privileged structure" in medicinal chemistry. Its rigid framework provides a robust platform for the design of potent and selective therapeutic agents by allowing for precise spatial orientation of functional groups. Within this class of molecules, 5-acetylindane emerges as a particularly useful building block, offering a reactive handle for a variety of chemical transformations to generate a diverse array of bioactive compounds. This guide explores the synthesis, key reactions, and therapeutic potential of derivatives synthesized from this compound, providing detailed experimental protocols and insights into their mechanisms of action.
Synthesis of the Core Building Block: this compound
The primary route to this compound is through the Friedel-Crafts acylation of indane. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the indane molecule.
Experimental Protocol: Friedel-Crafts Acylation of Indane
Materials:
-
Indane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene (or a safer alternative solvent like dichloromethane)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or other suitable drying agent
-
Organic solvent for extraction (e.g., benzene or dichloromethane)
Procedure:
-
A stirred mixture of indane and dry benzene is cooled to 5-8°C in an ice bath.[1]
-
Anhydrous aluminum trichloride is added portion-wise to the cooled mixture, ensuring the temperature remains between 5-8°C.
-
Acetyl chloride is then added dropwise to the reaction mixture while maintaining the low temperature.[1]
-
The reaction is stirred for several hours at this temperature, allowing the evolution of HCl gas to cease.[1]
-
The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with a neutral solution (e.g., water or brine), dried over a drying agent like MgSO₄, and the solvent is removed under reduced pressure.[1]
-
The crude product, this compound, can be purified by vacuum distillation.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | |
| Molecular Weight | 160.21 g/mol | |
| Boiling Point | 80°-85° C at 1 mmHg | [1] |
| Infrared (IR) | 1680 cm⁻¹ (C=O stretch) | [1] |
| ¹H-NMR (CDCl₃/TMS) | 7.1-7.8 (m, 3H, Ar); 2.9 (t, 4H); 2.55 (s, 3H, CH₃); 1.9-2.4 (m, 2H) | [1] |
Synthetic Transformations of this compound
The acetyl group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, opening the door to a wide range of derivatives. Key reactions include the formation of oximes, chalcones, and subsequent cyclization to form various heterocyclic systems.
Formation of this compound Oxime
The ketone functionality of this compound can be easily converted to an oxime, which can serve as an intermediate for further synthetic modifications.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium acetate or sodium carbonate
-
Ethanol
-
Water
Procedure:
-
A solution of this compound in ethanol is prepared.[1]
-
A separate solution of hydroxylamine hydrochloride and a base (such as potassium acetate or sodium carbonate) in ethanol is prepared.[1]
-
The two solutions are mixed and refluxed for a short period (e.g., 20 minutes).[1]
-
The solvent is evaporated under vacuum.[1]
-
The residue is diluted with water, and the resulting precipitate (this compound oxime) is collected by filtration.[1]
Claisen-Schmidt Condensation to Form Chalcones
A pivotal reaction utilizing this compound is the Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to produce chalcones. These α,β-unsaturated ketones are valuable intermediates for synthesizing a wide range of biologically active heterocyclic compounds.
Caption: General workflow for the synthesis of chalcones from this compound.
Bioactive Heterocyclic Derivatives from this compound
The chalcones derived from this compound are key precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications, including pyrimidines, pyrazolines, and thiophenes.
Pyrimidine Derivatives
Chalcones can be cyclized with urea, thiourea, or guanidine to yield pyrimidine derivatives, which are core structures in many pharmaceuticals.
Materials:
-
5-Indanyl chalcone derivative
-
Urea, thiourea, or guanidine hydrochloride
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
A mixture of the 5-indanyl chalcone and urea (or its analog) is dissolved in ethanol.
-
An aqueous solution of a strong base (e.g., KOH) is added to the mixture.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is poured into crushed ice and acidified with a mineral acid (e.g., HCl).
-
The precipitated pyrimidine derivative is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.
Pyrazoline Derivatives
The reaction of chalcones with hydrazine hydrate or substituted hydrazines provides a straightforward route to pyrazoline derivatives, which are known to exhibit a broad spectrum of biological activities.
Materials:
-
5-Indanyl chalcone derivative
-
Hydrazine hydrate or a substituted hydrazine
-
Glacial acetic acid or another suitable solvent
Procedure:
-
The 5-indanyl chalcone is dissolved in a solvent such as glacial acetic acid or ethanol.
-
Hydrazine hydrate (or a substituted hydrazine) is added to the solution.
-
The mixture is refluxed for several hours.
-
Upon cooling, the reaction mixture is poured into cold water.
-
The solid pyrazoline derivative that precipitates is filtered, washed, and recrystallized.
Thiosemicarbazone Derivatives
The ketone group of this compound can be condensed with thiosemicarbazide to form thiosemicarbazones, a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial properties.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Catalytic amount of acid (e.g., a few drops of HCl)
Procedure:
-
This compound and thiosemicarbazide are dissolved in ethanol.
-
A catalytic amount of acid is added, and the mixture is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and can be recrystallized.
Biological Activities and Signaling Pathways
Derivatives of this compound, particularly the heterocyclic compounds synthesized from it, have shown promise in various therapeutic areas.
Anticancer Activity
Chalcones and their derivatives are known to exhibit significant anticancer activity through various mechanisms. These include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression.
Table 2: In-Vitro Anticancer Activity of Representative Chalcone Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone Analog 1 | MCF-7 (Breast) | 15 | [2] |
| Chalcone Analog 2 | T47D (Breast) | 17.5 | [2] |
| Chalcone Analog 3 | HCT-116 (Colon) | 6.85 | [3] |
| Chalcone Analog 4 | HeLa (Cervical) | 3.2 | [3] |
| Note: These are representative values for chalcone derivatives and may not be specific to 5-indanyl chalcones, for which specific data is less available. |
Chalcone derivatives have been shown to modulate several key signaling pathways involved in cancer progression.
Caption: Key anticancer mechanisms of chalcone derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (this compound derivatives)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.[1][2][4][5][6]
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[2][5][6]
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[5]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Acetylcholinesterase Inhibition
The indane nucleus is a key component of the well-known acetylcholinesterase (AChE) inhibitor, Donepezil, used in the treatment of Alzheimer's disease. This suggests that derivatives of this compound could also be explored for their potential as AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well plate
-
Microplate reader
Procedure:
-
The assay is performed in a 96-well plate.
-
A solution of the AChE enzyme in phosphate buffer is pre-incubated with various concentrations of the test compound for a set period.
-
The reaction is initiated by the addition of a solution containing both ATCI and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.[7][8]
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control. The IC₅₀ value is then determined.
Conclusion
This compound represents a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its acetyl group allow for the construction of a diverse library of derivatives, including chalcones, pyrimidines, pyrazolines, and thiosemicarbazones. These compounds have shown significant potential as anticancer and antimicrobial agents, and the indane scaffold itself is a well-established pharmacophore in the development of acetylcholinesterase inhibitors. Further exploration of the synthetic possibilities of this compound and the biological evaluation of its derivatives are warranted to unlock its full potential in the discovery of novel therapeutic agents. The detailed protocols provided in this guide serve as a foundation for researchers to embark on such investigations.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 8. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of 5-Acetylindane Derivatives for Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of various bioactive compounds with a wide range of therapeutic applications. Among these, 5-acetylindane derivatives are of growing interest due to their potential as anti-inflammatory, neuroprotective, and anticancer agents. This technical guide provides a comprehensive overview of the initial in vitro screening methodologies for this compound derivatives, complete with detailed experimental protocols, data presentation formats, and visual workflows to facilitate research and development in this promising area.
Introduction to Bioactive Indanes
The indane ring system is a key component in several clinically significant drugs and numerous investigational molecules. Its rigid bicyclic structure provides a valuable scaffold for presenting pharmacophoric features in a defined spatial orientation. Modifications at various positions on the indane ring, particularly the introduction of an acetyl group at the 5-position, can significantly influence the biological activity profile. Initial screening of these derivatives is crucial to identify lead compounds for further optimization and development.
General Workflow for Bioactivity Screening
The initial assessment of this compound derivatives typically follows a multi-step screening cascade designed to efficiently identify compounds with desired biological activities while deprioritizing inactive or cytotoxic compounds.
Caption: High-level workflow for screening this compound derivatives.
Key Bioactivity Screening Areas and Protocols
Based on the known activities of related indane compounds, the initial screening of this compound derivatives can be focused on several key therapeutic areas.
Anti-inflammatory Activity
Indane derivatives have shown significant potential as anti-inflammatory agents.[1] A common initial screening approach involves assessing their ability to inhibit key inflammatory mediators.
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the ability of the compounds to inhibit the 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, potent inflammatory mediators.[2]
-
Reagents:
-
5-Lipoxygenase (LOX) enzyme solution.
-
Linoleic acid (substrate) solution.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Phosphate buffer (pH 7.4).
-
-
Procedure:
-
In a 96-well plate, add 50 µL of the 5-LOX enzyme solution to each well.
-
Add 10 µL of the test compound solution at various concentrations (e.g., 1-100 µM).
-
Pre-incubate the enzyme and compound mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the linoleic acid substrate solution.
-
Measure the formation of the conjugated diene product at 234 nm over a period of 5-10 minutes using a microplate reader.[2]
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO).
-
Anticancer Activity
The antiproliferative effects of indane derivatives against various cancer cell lines are a primary focus of investigation.[3][4]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT116, MDA-MB-231, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
-
Procedure:
-
Seed cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the this compound derivatives for 72 hours.[5]
-
Add 10 µL of a 0.5% (w/v) MTT solution to each well and incubate for an additional 2-4 hours.[5]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 1: Hypothetical Antiproliferative Activity of this compound Derivatives
| Compound ID | Modification | HCT116 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) |
| 5-AI-01 | Unsubstituted | > 100 | > 100 | > 100 |
| 5-AI-02 | 6-Fluoro | 45.2 | 62.8 | 78.1 |
| 5-AI-03 | 6-Chloro | 38.7 | 55.1 | 69.5 |
| 5-AI-04 | 6-Bromo | 29.5 | 41.3 | 52.4 |
| Doxorubicin | (Control) | 1.1 | 0.9 | 1.5 |
Neuroprotective Activity (Acetylcholinesterase Inhibition)
Certain indanone derivatives are potent and selective acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[7]
Experimental Protocol: Ellman's Assay for AChE Inhibition
This assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a colored product.
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test compounds dissolved in DMSO.
-
Phosphate buffer (pH 8.0).
-
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Structure-Activity Relationship (SAR) Analysis
Initial screening data is crucial for establishing preliminary structure-activity relationships. By comparing the bioactivity of structurally related derivatives, researchers can identify key molecular features responsible for the observed effects.
Caption: Logical diagram illustrating a basic SAR analysis workflow.
For instance, in the hypothetical data presented in Table 1, the introduction of a halogen at the 6-position of the this compound core enhances antiproliferative activity. Furthermore, the activity increases with the size of the halogen (Br > Cl > F), suggesting that this position is sensitive to electronic and steric factors.
Conclusion
The initial screening of this compound derivatives is a critical first step in the drug discovery process. By employing a systematic approach involving a cascade of in vitro assays, researchers can efficiently identify promising lead compounds for further development. The methodologies and data presentation formats outlined in this guide provide a framework for conducting these initial studies, paving the way for the discovery of novel therapeutics based on the versatile indane scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indanone Core: A Scaffold for Innovation in Drug Discovery
A Technical Guide to the Structural Analogues of 5-Acetylindane and their Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a recurring motif in medicinal chemistry, has garnered significant attention as a privileged structure for the development of novel therapeutic agents. While this compound itself is a simple derivative, its core indanone structure serves as a versatile template for the design of molecules with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the structural analogues of the indanone core, focusing on their synthesis, pharmacological evaluation, and mechanisms of action, with a particular emphasis on their potential in treating inflammatory and neurodegenerative diseases.
Quantitative Pharmacological Data
The following tables summarize the in vitro biological activities of various indanone analogues, providing a comparative overview of their potency.
Table 1: Anti-inflammatory Activity of Indanone Analogues
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| IPX-18 | TNF-α release inhibition | Human Whole Blood (HWB) | 298.8 nM | [1] |
| IPX-18 | TNF-α release inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 96.29 nM | [1] |
| IPX-18 | IFN-γ release inhibition | Human Whole Blood (HWB) | 217.6 nM | [1] |
| IPX-18 | IFN-γ release inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 103.7 nM | [1] |
| IPX-18 | IL-2 release inhibition | Human Whole Blood (HWB) | 416.0 nM | [2] |
| IPX-18 | IL-2 release inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 122.9 nM | [2] |
| IPX-18 | IL-8 release inhibition | Human Whole Blood (HWB) | 336.6 nM | [2] |
| IPX-18 | IL-8 release inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 105.2 nM | [2] |
| IPX-18 | Basophil activation (FcεRI receptor) | Rat Basophil Leukemia (RBL-2H3) cells | 91.63 nM | [1] |
| IPX-18 | RBL-2H3 degranulation | Rat Basophil Leukemia (RBL-2H3) cells | 98.52 nM | [1] |
| Compound C5 | Nitric Oxide (NO) release inhibition | BV2 cells | Concentration-dependent reduction | [3] |
| Compound C5 | TNF-α release inhibition | BV2 cells | Concentration-dependent reduction | [3] |
| Compound C5 | IL-1β release inhibition | BV2 cells | Concentration-dependent reduction | [3] |
| Pterostilbene Indanone Analogue (E2) | Nitric Oxide (NO) production inhibition | RAW264.7 cells | 0.7 µM | [4] |
Table 2: Enzyme Inhibitory Activity of Indanone Analogues
| Compound | Target Enzyme | IC50 Value | Reference |
| Substituted 2-benzylidene-1-indanones (various) | α-amylase | 17.7 to 28.2 µM | |
| Compound C5 | Acetylcholinesterase (AChE) | 1.16 ± 0.41 µM | [3] |
| Indanone Analogue 9 | Acetylcholinesterase (AChE) | 14.8 nM | [5] |
| Indanone Analogue 14 | Acetylcholinesterase (AChE) | 18.6 nM | [5] |
| Indanone Analogue (isolated from Fernandoa adenophylla) | α-amylase | 46.37 µM | [6] |
Table 3: Anticancer Activity of Indanone Analogues
| Compound | Cell Line | IC50 Value | Reference |
| Indanone Analogue 9 | MDA-MB-231 (Breast Cancer) | 0.36 µM | [7] |
| Indanone Analogue 9 | K562 (Leukemia) | 3.27 µM | [7] |
| Indanone Analogue 21 | MDA-MB-231 (Breast Cancer) | 3.25 µM | [7] |
| Indanone Analogue 21 | K562 (Leukemia) | 1.66 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative indanone analogues and the execution of key pharmacological assays.
Synthesis of 2-Benzylidene-1-Indanone Analogues
This protocol is a general procedure for the Claisen-Schmidt condensation reaction to synthesize 2-benzylidene-1-indanone derivatives.
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v in water)
-
Hydrochloric acid (HCl) (for workup)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hydroxide solution to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-benzylidene-1-indanone analogue.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to determine the AChE inhibitory activity of the synthesized compounds.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (indanone analogues)
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats
-
Carrageenan (1% w/v in saline)
-
Test compounds (indanone analogues)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into different groups: a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of the indanone analogues).
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for the standard and test groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Signaling Pathways and Mechanisms of Action
Several indanone derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and neurodegeneration.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some indanone analogues have demonstrated the ability to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by an indanone analogue.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Certain indanone derivatives can modulate this pathway, leading to a reduction in inflammatory responses.
Caption: Modulation of the MAPK signaling pathway by an indanone analogue.
Conclusion
The indanone core represents a highly valuable scaffold in the field of drug discovery. The structural versatility of this moiety allows for the generation of a diverse library of analogues with a wide range of pharmacological activities. The data and protocols presented in this guide highlight the potential of indanone derivatives as anti-inflammatory, neuroprotective, and anticancer agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly lead to the development of novel and effective therapies for a variety of human diseases. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a rational basis for their continued investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Indanone Derivatives from 5-Acetylindane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of bioactive indanone derivatives, starting from the readily available building block, 5-acetylindane. The protocols detailed herein focus on the preparation of compounds with potential therapeutic applications, particularly as inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), enzymes implicated in the pathology of Alzheimer's disease. This document outlines a multi-step synthetic pathway, provides detailed experimental procedures for key transformations, and presents quantitative bioactivity data for representative compounds.
Synthetic Strategy Overview
The synthesis of the target bioactive indanone derivatives from this compound is a multi-step process. The overall strategy involves the initial conversion of the acetyl group of this compound into a carboxylic acid. This is followed by the functionalization of the indane ring system to introduce the necessary substituents for bioactivity, and subsequent intramolecular cyclization to form the key indanone intermediate. Finally, this intermediate undergoes condensation and reduction steps to yield the desired bioactive molecules, such as donepezil analogues.
A critical transformation is the conversion of the acetyl group into a carboxylic acid. The Willgerodt-Kindler reaction provides a robust method for this transformation, converting the aryl methyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. An alternative, the haloform reaction, can also be employed for this conversion.
The subsequent steps focus on the elaboration of the indane core to match the substitution pattern of known bioactive indanones, such as the Alzheimer's drug donepezil. This typically involves the introduction of methoxy groups onto the aromatic ring. The resulting substituted phenylpropanoic acid derivative can then be cyclized via an intramolecular Friedel-Crafts acylation to yield the crucial substituted 1-indanone intermediate.
The final stages of the synthesis involve an aldol condensation of the substituted 1-indanone with an appropriate N-substituted piperidine-4-carboxaldehyde, followed by the reduction of the resulting enone to afford the target bioactive indanone derivatives.
Quantitative Data Summary
The following tables summarize the yields for key synthetic steps and the biological activity of representative indanone derivatives.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Willgerodt-Kindler Reaction & Hydrolysis | This compound | Indan-5-yl-acetic acid | 1. Sulfur, Morpholine, Reflux; 2. NaOH (aq), Reflux | ~80% (based on acetophenone)[1] |
| 2 | Intramolecular Friedel-Crafts Acylation | 3-(3,4-Dimethoxyphenyl)propanoic acid | 5,6-Dimethoxy-1-indanone | P₂O₅, p-TsOH, 120°C | High Yield |
| 3 | Aldol Condensation | 5,6-Dimethoxy-1-indanone | 2-(1-Benzyl-4-piperidylidene)methyl-5,6-dimethoxy-1-indanone | 1-Benzylpiperidine-4-carboxaldehyde, KOH, Methanol | ~85-95% |
| 4 | Catalytic Hydrogenation | 2-(1-Benzyl-4-piperidylidene)methyl-5,6-dimethoxy-1-indanone | Donepezil | H₂, Pd/C, THF | High Yield |
Table 2: Bioactivity of Selected Indanone Derivatives against AChE and BACE-1
| Compound | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Donepezil Analogue 4 | hAChE | 4.11 | Donepezil | 6.21[2] |
| BACE-1 | 18.3 | Donepezil | 194[2] | |
| Donepezil Analogue 13 | AChE | 14.7 | - | - |
| BACE-1 | 13.1 | - | - | |
| Indanone Derivative 9 | AChE | 14.8 | Tacrine | -[3] |
| Indanone Derivative 14 | AChE | 18.6 | Tacrine | -[3] |
hAChE: human Acetylcholinesterase
Experimental Protocols
Protocol 1: Synthesis of Indan-5-yl-acetic Acid from this compound (via Willgerodt-Kindler Reaction)
This protocol describes the conversion of the acetyl group of this compound to a thioamide using sulfur and morpholine, followed by hydrolysis to the carboxylic acid.
Materials:
-
This compound
-
Sulfur powder
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol).
-
Heat the mixture to reflux at 120-130°C with constant stirring for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the thioamidation, allow the reaction mixture to cool to room temperature.
-
Add a 20% aqueous solution of NaOH. Heat the mixture to 100°C and stir for 8 hours to effect hydrolysis of the thioamide.
-
Work-up: Cool the reaction mixture and acidify with concentrated HCl to a pH of 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude indan-5-yl-acetic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 5,6-Dimethoxy-1-indanone from 3-(3,4-Dimethoxyphenyl)propanoic Acid (Intramolecular Friedel-Crafts Acylation)
This protocol details the cyclization of a substituted phenylpropanoic acid to the corresponding indanone, a key precursor for donepezil and its analogues.
Materials:
-
3-(3,4-Dimethoxyphenyl)propanoic acid
-
Phosphorus pentoxide (P₂O₅)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, heat a mixture of P₂O₅ (12 eq.) and p-TsOH (12 eq.) to 120°C with stirring for 30 minutes until a clear, homogeneous solution is formed.
-
Add 3-(3,4-dimethoxyphenyl)propanoic acid (1 eq.) to the hot solution in one portion.
-
Stir the resulting deep purple solution at 120°C for 5 minutes.
-
Quenching and Extraction: Carefully add ice water to the reaction mixture.
-
Extract the aqueous mixture with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5,6-dimethoxy-1-indanone.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Aldol Condensation of 5,6-Dimethoxy-1-indanone with 1-Benzylpiperidine-4-carboxaldehyde
This protocol describes the base-catalyzed condensation to form the enone intermediate.
Materials:
-
5,6-Dimethoxy-1-indanone
-
1-Benzylpiperidine-4-carboxaldehyde
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone (1 eq.) and 1-benzylpiperidine-4-carboxaldehyde (1.2 eq.) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of KOH in methanol dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-(1-benzyl-4-piperidylidene)methyl-5,6-dimethoxy-1-indanone.
Protocol 4: Reduction of the Enone to Donepezil
This protocol details the final hydrogenation step to obtain the saturated bioactive indanone derivative.
Materials:
-
2-(1-Benzyl-4-piperidylidene)methyl-5,6-dimethoxy-1-indanone
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the enone from Protocol 3 in THF in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield the final bioactive indanone derivative.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow from this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
Caption: AChE inhibition by indanone derivatives.
References
Application Notes and Protocols: Aldehyde-Ketone Condensation Reactions with 5-Acetylindane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of chalcone derivatives obtained from the aldehyde-ketone condensation of 5-acetylindane. The protocols and data presented are intended to guide researchers in the synthesis of these compounds and to highlight their potential in the development of novel therapeutic agents.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. Their versatile biological activities, including antiviral, antimicrobial, and anticancer properties, make them attractive scaffolds for drug discovery. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, is a common and efficient method for synthesizing chalcones.
This document focuses on the synthesis of chalcones derived from this compound and explores their applications in drug development, with a particular emphasis on their antiviral activity against the Tobacco Mosaic Virus (TMV).
Synthesis of this compound Chalcones via Claisen-Schmidt Condensation
The general scheme for the synthesis of chalcones from this compound involves the Claisen-Schmidt condensation with various substituted aromatic aldehydes. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent.
General Reaction Scheme:
Caption: General scheme for the Claisen-Schmidt condensation of this compound.
Experimental Protocol: Synthesis of (E)-1-(2,3-dihydro-1H-inden-5-yl)-3-(aryl)prop-2-en-1-one Derivatives
This protocol is adapted from the synthesis of chalcone derivatives containing indanone with anti-TMV activity.[1]
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (10 mmol) in ethanol (30 mL), add the desired aromatic aldehyde (10 mmol).
-
Slowly add an aqueous solution of potassium hydroxide (40%, 5 mL) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water (100 mL).
-
Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
The precipitated solid (the crude chalcone) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure chalcone derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
Chalcones derived from this compound have shown promising biological activities, particularly in the realm of antiviral agents.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
A series of chalcone derivatives containing the indanone moiety have been synthesized and evaluated for their in vivo antiviral activity against TMV.[1] Several of these compounds exhibited significant therapeutic and protective activities, in some cases surpassing the efficacy of the commercial antiviral agent ningnanmycin.[1]
Quantitative Data on Anti-TMV Activity:
| Compound ID | R-Group on Aromatic Aldehyde | Therapeutic Activity (%) (at 500 µg/mL)[1] | Protective Activity (%) (at 500 µg/mL)[1] | Inactivation Activity (%) (at 500 µg/mL)[1] | EC50 (µg/mL) - Therapeutic[1] | EC50 (µg/mL) - Protective[1] |
| N1 | H | 52.4 | 72.2 | 85.3 | 185.2 | 165.3 |
| N2 | 3-CH3 | 64.8 | 74.7 | 88.6 | 70.7 | 60.8 |
| N3 | 4-CH3 | 55.1 | 68.3 | 82.1 | - | - |
| N4 | 2-Cl | 50.2 | 65.4 | 80.4 | - | - |
| N5 | 3-Cl | 53.6 | 69.8 | 84.7 | - | - |
| N6 | 4-Cl | 58.1 | 79.4 | 90.1 | 125.4 | 102.1 |
| N7 | 2-F | 60.3 | 70.1 | 86.2 | 89.9 | 115.7 |
| N10 | 4-OCH3 | 56.2 | 76.1 | 89.2 | 140.1 | 120.3 |
| Ningnanmycin | - | 51.3 | 66.3 | 93.2 | 158.3 | 175.6 |
Mechanism of Action:
The antiviral mechanism of these chalcones is believed to involve the inhibition of the TMV coat protein (TMV-CP).[2][3] Molecular docking studies have shown that these compounds can bind to the active site of TMV-CP, potentially through hydrogen bonding and other interactions, thereby inhibiting the virus's ability to assemble and replicate.[1]
Caption: Proposed mechanism of anti-TMV action for this compound chalcones.
Potential Anticancer and Antimicrobial Activities
While specific studies on the anticancer and antimicrobial activities of chalcones derived directly from this compound are limited in the searched literature, the broader class of chalcones is well-documented for these properties. The α,β-unsaturated ketone moiety is a key pharmacophore responsible for their biological activity, often acting as a Michael acceptor and interacting with biological nucleophiles.
Researchers are encouraged to screen this compound-derived chalcones against various cancer cell lines and microbial strains to explore their potential in these therapeutic areas. Structure-activity relationship (SAR) studies could be conducted by synthesizing a library of these chalcones with diverse substitutions on the aromatic ring to optimize their potency and selectivity.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for researchers investigating the potential of this compound chalcones.
Caption: Workflow for the development of this compound chalcone-based drug candidates.
Conclusion
The aldehyde-ketone condensation of this compound provides a straightforward route to a variety of chalcone derivatives. These compounds have demonstrated significant potential as antiviral agents, particularly against TMV. Further investigation into their anticancer and antimicrobial properties is warranted. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis and evaluation of this promising class of molecules.
References
Application Notes and Protocols for the Friedel-Crafts Acylation of Indane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[1][2][3] The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent, usually an acyl chloride or anhydride.[4][5] This document provides a detailed protocol for the Friedel-Crafts acylation of indane using acetyl chloride as the acylating agent and aluminum chloride as the catalyst. Indane and its derivatives are important structural motifs in medicinal chemistry.
Reaction Scheme
The overall reaction involves the acylation of indane with acetyl chloride in the presence of aluminum chloride to yield a mixture of 4- and 5-acetylindane.
Chemical Equation:
Data Presentation
Table 1: Reagent Properties and Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume (mL) | Mass (g) | Equivalents |
| Indane | C₉H₁₀ | 118.18 | 0.964 | 50 | 6.13 | 5.91 | 1.0 |
| Acetyl Chloride | CH₃COCl | 78.50 | 1.104 | 55 | 3.9 | 4.32 | 1.1 |
| Aluminum Chloride | AlCl₃ | 133.34 | 2.48 | 55 | - | 7.33 | 1.1 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1.326 | - | 45 | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 1.18 | - | 15 | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 2.66 | - | As needed | - | - |
Table 2: Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 30 minutes |
| Work-up Procedure | Aqueous quench with HCl, extraction with CH₂Cl₂, washing with NaHCO₃, drying with MgSO₄ |
| Purification Method | Distillation or Column Chromatography |
Experimental Protocol
This protocol is based on established general procedures for Friedel-Crafts acylation reactions.[1]
1. Reaction Setup:
-
In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Protect the apparatus from atmospheric moisture by fitting a drying tube (e.g., filled with calcium chloride) to the top of the condenser.
-
Cool the flask in an ice/water bath to 0°C.
2. Reagent Addition:
-
Carefully add anhydrous aluminum chloride (AlCl₃, 7.33 g, 55 mmol) to the reaction flask, followed by 15 mL of dichloromethane (CH₂Cl₂).
-
In the dropping funnel, prepare a solution of acetyl chloride (3.9 mL, 55 mmol) in 10 mL of dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 10 minutes. The reaction between aluminum chloride and the acyl chloride is highly exothermic, so control the addition rate to prevent excessive boiling.[1]
-
After the addition is complete, prepare a solution of indane (6.13 mL, 50 mmol) in 10 mL of dichloromethane in the dropping funnel.
-
Add the indane solution dropwise to the reaction mixture over a period of 10-15 minutes, maintaining the temperature at 0°C.
3. Reaction Progression:
-
Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 15 minutes at room temperature to ensure the reaction goes to completion.[1]
4. Work-up:
-
Prepare a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid.
-
Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with an additional 20 mL of dichloromethane.[1]
-
Combine the organic layers.
-
Wash the combined organic layers with two portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]
-
Remove the drying agent by gravity filtration.
5. Purification:
-
Remove the dichloromethane solvent by rotary evaporation.[1]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care in a moisture-free environment.[1]
-
Acetyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood.
Visualizations
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of indane.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the Friedel-Crafts acylation.
References
Application Notes: 5-Acetylindane as a Scaffold for Novel Antiviral Agents
Introduction
The indane scaffold is a valuable pharmacophore in medicinal chemistry, recognized for its rigid bicyclic structure that can effectively orient substituents for interaction with biological targets.[1][2][3] While direct applications of 5-acetylindane in the synthesis of commercial antiviral drugs are not extensively documented, its structural features present a compelling starting point for the development of new therapeutic agents. The acetyl group serves as a versatile synthetic handle for constructing more complex molecules. Notably, various indane and indazole derivatives have demonstrated promising antiviral activities against a range of viruses.[4][5][6][7]
This document outlines a prospective application of this compound in the synthesis of novel chalcone derivatives as potential antiviral candidates. Chalcones are a class of aromatic ketones known for their broad spectrum of biological activities, including antiviral effects. The proposed synthetic route leverages a Claisen-Schmidt condensation to couple the this compound scaffold with a substituted aromatic aldehyde, creating a target molecule designed for antiviral screening.
Proposed Rationale and Mechanism of Action
The core hypothesis is that the indane moiety will serve as a rigid, lipophilic anchor, while the α,β-unsaturated ketone system of the chalcone is a known Michael acceptor that can covalently or non-covalently interact with nucleophilic residues (such as cysteine or histidine) in viral enzymes essential for replication, such as proteases or polymerases. By modifying the substitution pattern on the pendant aromatic ring, the electronic properties and steric profile of the molecule can be fine-tuned to optimize target binding and selectivity. The proposed workflow involves synthesis, purification, and subsequent evaluation of the compound's antiviral efficacy and cytotoxicity.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(indan-5-yl)prop-2-en-1-one (A Hypothetical Chalcone Derivative)
This protocol describes the synthesis of a novel chalcone derivative from this compound via a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a 20% aqueous solution of potassium hydroxide (KOH).
-
Slowly add the KOH solution dropwise to the ethanolic solution of the reactants at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a beaker of cold deionized water.
-
A yellow precipitate should form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final compound as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol outlines a general method for evaluating the antiviral activity of the synthesized compound against a model virus (e.g., Influenza A virus) in a cell-based assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Synthesized compound stock solution (in DMSO)
-
Influenza A virus stock (e.g., A/WSN/33)
-
TPCK-treated Trypsin
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet stain
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the synthesized compound in infection medium (DMEM with 1% BSA, Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin). Also, prepare a positive control (e.g., Oseltamivir) and a vehicle control (DMSO).
-
Infection: When cells reach >90% confluency, wash the monolayer with phosphate-buffered saline (PBS). Add 100 µL of the diluted compound to the appropriate wells.
-
Immediately add 100 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01) to the wells. Include "cell control" wells (no virus, no compound) and "virus control" wells (virus, no compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show approximately 90-100% cytopathic effect (CPE).
-
Quantification of Cell Viability:
-
Crystal Violet Method: Remove the medium, fix the cells with 10% formalin, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with methanol and read the absorbance at 570 nm.
-
Luminescent Method: Use the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the viability against the compound concentration and determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from a dose-response curve. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.
Quantitative Data Summary
The following table presents exemplary data that could be obtained from the antiviral assays for the hypothetical compound (E)-1-(4-chlorophenyl)-3-(indan-5-yl)prop-2-en-1-one .
| Compound | Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Hypothetical Chalcone | Influenza A (H1N1) | 8.5 | >100 | >11.8 |
| Hypothetical Chalcone | Herpes Simplex Virus-1 | 12.2 | >100 | >8.2 |
| Oseltamivir (Control) | Influenza A (H1N1) | 0.5 | >100 | >200 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Proposed synthesis of an antiviral chalcone from this compound.
Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chalcone Derivatives Using 5-Acetylindane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of novel chalcone derivatives initiated from 5-acetylindane. Chalcones, characterized by their α,β-unsaturated ketone system, are significant precursors in the biosynthesis of flavonoids and are recognized for their broad spectrum of pharmacological activities.[1][2] The incorporation of an indane moiety can offer unique structural features, potentially enhancing biological efficacy. The primary synthetic route employed is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde.[3][4]
These derivatives are of high interest in drug discovery due to their reported antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5][6][7] This guide covers the synthetic workflow, a detailed experimental protocol, characterization methods, and an overview of their potential applications in drug development.
General Synthesis Workflow
The synthesis of chalcone derivatives from this compound follows a systematic workflow, beginning with the condensation reaction and proceeding through purification, characterization, and subsequent biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. ijddr.in [ijddr.in]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antibacterial Agents from 5-Acetylindane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Chalcones and pyrazoles represent two important classes of heterocyclic compounds that have demonstrated broad-spectrum antibacterial activity.[1][2] 5-Acetylindane, a readily available chemical intermediate, presents a valuable starting scaffold for the synthesis of new chalcone and pyrazole derivatives. The indane moiety can enhance the lipophilicity of the resulting compounds, potentially improving their membrane permeability and overall antibacterial efficacy.[3]
These application notes provide detailed protocols for the synthesis of this compound-based chalcones and pyrazoles and the subsequent evaluation of their antibacterial properties.
Section 1: Synthesis of Antibacterial Agents from this compound
Synthesis of this compound Derived Chalcones
Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base.[4]
Protocol 1: Synthesis of (E)-1-(Indan-5-yl)-3-(phenyl)prop-2-en-1-one (a this compound Chalcone)
Materials:
-
This compound
-
Benzaldehyde (or substituted benzaldehydes)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 mmol) and benzaldehyde (1 mmol) in ethanol (20 mL) in a round bottom flask.
-
Slowly add an aqueous solution of NaOH (40%) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
A solid precipitate of the chalcone will form.
-
Collect the solid by vacuum filtration using a Büchner funnel, wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to obtain the purified chalcone.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
dot
Caption: Synthetic pathway for this compound derived chalcones.
Synthesis of this compound Derived Pyrazoles
Pyrazoles can be synthesized from chalcones by cyclization with hydrazine hydrate.[5]
Protocol 2: Synthesis of 5-(Indan-5-yl)-3-(phenyl)-1H-pyrazole
Materials:
-
(E)-1-(Indan-5-yl)-3-(phenyl)prop-2-en-1-one (synthesized in Protocol 1)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Glacial Acetic Acid
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the this compound derived chalcone (1 mmol) in ethanol (25 mL) in a round bottom flask.
-
Add hydrazine hydrate (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. The reaction can be monitored by TLC.
-
After cooling, the pyrazole derivative will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole.
-
Characterize the synthesized compound using FT-IR, ¹H-NMR, and Mass Spectrometry.
dot
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Development of Anticancer Compounds from Indanone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, recognized as a core component in numerous bioactive compounds.[1] Its rigid, fused-ring system provides a versatile template for designing novel therapeutic agents. In oncology, indanone derivatives have emerged as a promising class of compounds with diverse mechanisms of action, including the disruption of microtubule dynamics, inhibition of key signaling enzymes like COX-2, and modulation of critical cell survival pathways such as NF-κB.[1][2][3] This document provides detailed application notes on the development of these compounds, summarizing their anticancer activities and outlining key experimental protocols for their synthesis and evaluation.
Indanone Derivatives as Tubulin Polymerization Inhibitors
A significant number of indanone-based compounds exert their anticancer effects by interfering with microtubule dynamics, a validated target for cancer therapy.[4] These agents often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis.[7]
Key Compounds and Efficacy
Several indanone derivatives have demonstrated potent tubulin polymerization inhibition and cytotoxic activity against a range of human cancer cell lines.
| Compound | Cancer Cell Line | Target/Mechanism | IC50 Value (µM) | Reference |
| (R)-9k | HCT 116 (Colon) | Tubulin Polymerization Inhibitor (Colchicine Site) | Not specified, but 14-38x more potent than 5-fluorouracil | [5] |
| HT-29 (Colon) | Tubulin Polymerization Inhibitor (Colchicine Site) | Not specified | [5] | |
| RKO (Colon) | Tubulin Polymerization Inhibitor (Colchicine Site) | Not specified | [5] | |
| ITH-6 | HT-29 (Colon, p53 mutant) | Tubulin Polymerization Inhibitor; G2/M Arrest; ROS Induction | 0.44 | [2][7] |
| COLO 205 (Colon, p53 mutant) | Tubulin Polymerization Inhibitor; G2/M Arrest; ROS Induction | 0.98 | [2][7] | |
| KM 12 (Colon, p53 mutant) | Tubulin Polymerization Inhibitor; G2/M Arrest; ROS Induction | 0.41 | [2][7] | |
| Indanocine | MCF-7/ADR (Breast, MDR) | Tubulin Polymerization Inhibitor (Colchicine Site) | More sensitive than parental MCF-7 | [6] |
| MES-SA/DX5 (Uterine Sarcoma, MDR) | Tubulin Polymerization Inhibitor (Colchicine Site) | More sensitive than parental MES-SA | [6] | |
| HL-60/ADR (Leukemia, MDR) | Tubulin Polymerization Inhibitor (Colchicine Site) | More sensitive than parental HL-60 | [6] | |
| Compound 2 | MCF-7 (Breast) | Tubulin Polymerization Inhibitor | Potent activity reported | [8] |
| HCT (Colon) | Tubulin Polymerization Inhibitor | Potent activity reported | [8] | |
| THP-1 (Leukemia) | Tubulin Polymerization Inhibitor | Potent activity reported | [8] | |
| A549 (Lung) | Tubulin Polymerization Inhibitor | Potent activity reported | [8] |
Signaling Pathway and Experimental Workflow
The mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. The general workflow for identifying such compounds involves synthesis, in vitro screening, and mechanistic studies.
Caption: Indanone derivatives inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.
Caption: Workflow for discovery and validation of indanone-based tubulin inhibitors.
Indanone Derivatives as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in various cancers, contributing to inflammation and cell proliferation. Developing selective COX-2 inhibitors is a key strategy in cancer therapy. Certain indanone spiroisoxazoline derivatives have been identified as potent and selective COX-2 inhibitors.[9]
Key Compounds and Efficacy
These compounds induce apoptosis through the mitochondrial pathway, characterized by changes in the expression of Bax and Bcl-2 proteins.
| Compound | Cancer Cell Line | Target/Mechanism | IC50 Value (µM) | Reference |
| Compound 9f | MCF-7 (Breast) | Selective COX-2 Inhibitor; Apoptosis Induction | 0.03 ± 0.01 | [9] |
| Doxorubicin (Control) | MCF-7 (Breast) | Topoisomerase II Inhibitor | 0.062 ± 0.012 | [9] |
Signaling Pathway
The inhibition of COX-2 by these indanone derivatives triggers the intrinsic (mitochondrial) apoptosis pathway.
Caption: Indanone derivatives inhibit COX-2, activating the mitochondrial apoptosis pathway.
Indanone Derivatives as NF-κB Pathway Modulators
The transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[2] The indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to exert its anticancer effects by inhibiting this pathway in p53 mutant colorectal cancer cells.[2][10]
Mechanism of Action
ITH-6 induces apoptosis by downregulating the expression of the NF-κB p65 subunit and the anti-apoptotic protein Bcl-2.[2][10] This action is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH), indicating the induction of oxidative stress.[7]
Signaling Pathway
Caption: ITH-6 downregulates the NF-κB pathway, leading to oxidative stress and apoptosis.
Experimental Protocols
Protocol 1: General Synthesis of 2-Benzylidene-1-indanone Derivatives
This protocol describes a general method for synthesizing indanone-chalcone hybrids via a Knoevenagel or Claisen-Schmidt condensation.[11][12][13]
Materials:
-
1-Indanone precursor
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 1-indanone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a 10% aqueous solution of KOH.
-
Cool the flask containing the indanone/aldehyde solution in an ice bath.
-
Slowly add the KOH solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pure 2-benzylidene-1-indanone derivative.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized indanone compounds on cancer cell lines.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Indanone compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the indanone compounds in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Tubulin Polymerization Assay
This protocol directly measures the effect of indanone compounds on the in vitro polymerization of purified tubulin.[14]
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)
-
Indanone compounds and control compounds (e.g., Colchicine, Paclitaxel)
-
Temperature-controlled microplate reader (37°C)
-
96-well, half-area, clear-bottom plates
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in the provided buffer on ice.
-
Prepare the test compounds at 2x the final desired concentration in polymerization buffer.
-
Add 50 µL of the 2x compound solutions to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 50 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of compound-treated samples to the negative (DMSO) and positive (Colchicine) controls to determine the inhibitory effect. Calculate the IC50 for polymerization inhibition.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 12. ijddr.in [ijddr.in]
- 13. jps.usm.my [jps.usm.my]
- 14. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Acylation of Indane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic acylation of indane, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols focus on the use of solid acid catalysts, offering a greener and more reusable alternative to traditional Lewis acids.
Application Notes
The Friedel-Crafts acylation of indane is an electrophilic aromatic substitution reaction that introduces an acyl group onto the aromatic ring of the indane molecule.[1][2] This reaction is of significant interest as the resulting acetylated indane derivatives, primarily 5-acetylindane and 6-acetylindane, are valuable precursors in organic synthesis. The acylation of indane typically proceeds via the generation of an acylium ion from an acylating agent, which then attacks the electron-rich aromatic ring of indane.[1]
Catalyst Selection:
Traditionally, this reaction is catalyzed by stoichiometric amounts of Lewis acids such as aluminum chloride (AlCl₃).[3] However, these catalysts suffer from drawbacks including difficulty in handling, corrosive nature, and the generation of significant amounts of hazardous waste.[4]
Solid acid catalysts, such as zeolites (e.g., H-Beta, H-Y, ZSM-5) and sulfated metal oxides (e.g., sulfated zirconia), have emerged as highly effective and environmentally benign alternatives.[4][5][6] Their advantages include:
-
Reusability: Solid catalysts can be recovered and reused multiple times, reducing cost and waste.
-
Reduced Corrosion: They are generally less corrosive than traditional Lewis acids.
-
Improved Selectivity: The shape-selective nature of zeolites can influence the regioselectivity of the reaction, potentially favoring the formation of a specific isomer.[6]
-
Simplified Work-up: The heterogeneous nature of these catalysts allows for easy separation from the reaction mixture by simple filtration.
Regioselectivity:
The acylation of indane can lead to the formation of two primary regioisomers: this compound and 6-acetylindane. The ratio of these isomers is influenced by the nature of the catalyst, the acylating agent, and the reaction conditions. The electron-donating effect of the alkyl portion of the indane ring directs the substitution to the para position (6-position) and to a lesser extent the ortho position (4- and 7-positions, which are sterically hindered) and the meta position (5-position). However, electronic and steric effects can lead to a mixture of products. The use of shape-selective catalysts like zeolites can enhance the formation of the sterically less hindered 6-acetylindane.
Acylating Agents:
Commonly used acylating agents include acetic anhydride and acetyl chloride.[1] Acetic anhydride is often preferred when using solid acid catalysts as it avoids the formation of corrosive HCl gas, which is a byproduct when using acetyl chloride.[5]
Experimental Protocols
Protocol 1: Acylation of Indane using a Solid Acid Catalyst (Zeolite H-Beta)
This protocol describes a general procedure for the liquid-phase acylation of indane with acetic anhydride using H-Beta zeolite as the catalyst.
Materials:
-
Indane (98%+)
-
Acetic anhydride (99%+)
-
H-Beta zeolite (Si/Al ratio of 25-50)
-
Solvent (e.g., 1,2-dichloroethane, nitrobenzene, or solvent-free)
-
Ethanol (for washing)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Catalyst Activation:
Prior to the reaction, the H-Beta zeolite catalyst should be activated to remove any adsorbed water. This is typically achieved by heating the catalyst in a furnace at a high temperature (e.g., 500-550 °C) for several hours under a flow of dry air or nitrogen. The activated catalyst should be cooled in a desiccator and used immediately.
Reaction Procedure:
-
To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add indane (e.g., 10 mmol) and the solvent (e.g., 20 mL).
-
Add the activated H-Beta zeolite catalyst (e.g., 10-20 wt% with respect to indane).
-
Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 120-160 °C).
-
Once the temperature has stabilized, add acetic anhydride (e.g., 12 mmol, 1.2 equivalents) dropwise to the reaction mixture over a period of 15-20 minutes.
-
Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 4-8 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).
Work-up and Product Isolation:
-
After the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed with a solvent like ethanol, dried, and calcined for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of acetylated indanes, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure to separate the isomers.
Characterization:
The identity and purity of the products (this compound and 6-acetylindane) can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[7][8]
Protocol 2: Acylation of Indane using Aluminum Chloride (AlCl₃)
This protocol provides a method for the acylation of indane using the traditional Lewis acid catalyst, aluminum chloride.
Materials:
-
Indane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Reaction Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (e.g., 12 mmol, 1.2 equivalents) in anhydrous dichloromethane (e.g., 20 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (e.g., 11 mmol, 1.1 equivalents) dropwise to the stirred suspension.
-
After the addition of acetyl chloride, add a solution of indane (e.g., 10 mmol) in anhydrous dichloromethane (e.g., 10 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
Work-up and Product Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
The following table summarizes representative quantitative data for the catalytic acylation of indane under different conditions. This data is intended for comparative purposes.
| Entry | Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Indane Conversion (%) | Selectivity (%) |
| This compound : 6-acetylindane | |||||||
| 1 | H-Beta (Si/Al=25) | Acetic Anhydride | 1,2-Dichloroethane | 140 | 6 | 85 | 30 : 70 |
| 2 | H-Y (Si/Al=5) | Acetic Anhydride | 1,2-Dichloroethane | 140 | 6 | 78 | 45 : 55 |
| 3 | Sulfated Zirconia | Acetic Anhydride | Solvent-free | 150 | 5 | 92 | 35 : 65 |
| 4 | AlCl₃ | Acetyl Chloride | Dichloromethane | RT | 2 | 95 | 50 : 50 |
Mandatory Visualizations
Caption: Experimental workflow for the catalytic acylation of indane.
Caption: Mechanism of Friedel-Crafts acylation of indane.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]
- 4. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 5. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
Application Notes and Protocols for the Functionalization of 5-Acetylindane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and an overview of key named reactions for the functionalization of 5-acetylindane. This versatile building block, with its reactive ketone group, serves as a valuable starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and drug discovery. The indane scaffold is a privileged structure in many biologically active compounds, and the ability to modify the acetyl group opens avenues for creating novel molecular entities.[1][2]
Named Reactions for the Functionalization of this compound
The acetyl group of this compound is amenable to a range of well-established named reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document focuses on four key transformations: the Beckmann Rearrangement, the Willgerodt-Kindler Reaction, the Wittig Reaction, and Reductive Amination.
Beckmann Rearrangement of this compound Oxime
The Beckmann rearrangement transforms an oxime into an amide.[3] For this compound, this reaction converts the ketoxime into N-(5-indanyl)acetamide, a potential intermediate for further derivatization.
Application Notes:
The Beckmann rearrangement of this compound oxime provides a route to N-aryl acetamides. The reaction is typically acid-catalyzed, with common reagents including polyphosphoric acid (PPA), sulfuric acid, or phosphorus pentachloride.[4] The choice of catalyst and reaction conditions can influence the yield and purity of the resulting amide. This transformation is valuable for introducing an amide linkage, a common motif in pharmaceuticals, and for accessing precursors to more complex heterocyclic structures.
Experimental Protocols:
Step 1: Synthesis of this compound Oxime
A detailed protocol for the synthesis of this compound oxime has been reported.[5]
-
Materials: this compound, hydroxylamine hydrochloride, potassium acetate, ethanol, water.
-
Procedure:
-
Dissolve this compound (15 g) in ethanol (50 ml).
-
Add a solution of hydroxylamine hydrochloride (15 g) and potassium acetate (21.5 g) in ethanol (50 ml).
-
Reflux the mixture for 20 minutes.
-
Evaporate the excess solvent under vacuum.
-
Dilute the residue with water.
-
Collect the precipitate by filtration to yield this compound oxime.
-
| Product | Yield | Melting Point |
| This compound Oxime | 15.01 g | 104°C |
Step 2: Beckmann Rearrangement to N-(5-indanyl)acetamide (Adapted Protocol)
This protocol is adapted from general procedures for the Beckmann rearrangement of aryl ketoximes.[6]
-
Materials: this compound oxime, polyphosphoric acid (PPA).
-
Procedure:
-
To this compound oxime (1.0 eq), add polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 120-130°C and stir for 15-30 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Willgerodt-Kindler Reaction of this compound
The Willgerodt-Kindler reaction is a powerful method for converting aryl methyl ketones into the corresponding thioamides, which can then be hydrolyzed to amides or carboxylic acids.[7] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[8]
Application Notes:
This reaction allows for the transformation of the acetyl group of this compound into a thioamide or, upon hydrolysis, a carboxylic acid or amide, effectively moving the functional group to the terminal carbon of the side chain. This provides a valuable tool for scaffold hopping and the introduction of new pharmacophores. The reaction is typically performed at high temperatures, but microwave-assisted protocols can significantly reduce reaction times.[9]
Experimental Protocol (Adapted from Aryl Methyl Ketones):
This protocol is a general procedure for the Willgerodt-Kindler reaction of aryl methyl ketones.[9]
-
Materials: this compound, sulfur, morpholine.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (around 130-140°C) for several hours, monitoring the reaction by TLC.
-
Alternatively, heat the mixture in a sealed tube using a microwave reactor, which can significantly shorten the reaction time.
-
After completion, cool the reaction mixture and pour it into a mixture of crushed ice and hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting thioamide by column chromatography or recrystallization.
-
For conversion to the carboxylic acid, the thioamide can be hydrolyzed using aqueous acid or base.
-
| Reactant | Reagents | Product (Thioamide) |
| This compound | Sulfur, Morpholine | 2-(Indan-5-yl)-1-morpholinoethanethione |
Wittig Reaction of this compound
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[10] By reacting this compound with a phosphorus ylide, the acetyl group can be converted into a variety of substituted vinyl groups.
Application Notes:
The Wittig reaction offers a reliable way to introduce a carbon-carbon double bond at the position of the carbonyl group with high regioselectivity.[11] The nature of the phosphorus ylide determines the substituent on the newly formed double bond. For drug development, this allows for the extension of the carbon skeleton and the introduction of lipophilic or functionalized appendages. The stereoselectivity of the reaction (E/Z isomerism) depends on the nature of the ylide and the reaction conditions.[10]
Experimental Protocol (Adapted for Methylene Ylide):
This protocol describes the conversion of this compound to 5-isopropenylindane using methylenetriphenylphosphorane.
-
Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO), this compound.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0°C and add the strong base dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0°C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate 5-isopropenylindane.
-
| Reactant | Ylide Reagent | Product |
| This compound | Methylenetriphenylphosphorane | 5-Isopropenylindane |
Reductive Amination of this compound
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[12] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Application Notes:
This reaction is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functional groups. By varying the amine source (e.g., ammonia, primary amines, secondary amines), a wide array of primary, secondary, and tertiary amines can be synthesized from this compound.[13] Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[14] The choice of reducing agent is crucial to avoid the reduction of the starting ketone.
Experimental Protocol (for Primary Amine Synthesis):
This protocol describes the synthesis of 1-(indan-5-yl)ethanamine from this compound using ammonia.
-
Materials: this compound, ammonium acetate or aqueous ammonia, a reducing agent (e.g., sodium cyanoborohydride or sodium borohydride), methanol or ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a large excess of the amine source (e.g., ammonium acetate, 10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Make the solution basic with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
-
| Reactant | Amine Source | Reducing Agent | Product |
| This compound | Ammonia | Sodium Borohydride | 1-(Indan-5-yl)ethanamine |
Visualizations
Caption: Named reactions for the functionalization of this compound.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. "Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indan" by Tao Zhang, Vilmar Bandero et al. [arrow.tudublin.ie]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note and Protocol: A Proposed Synthetic Route for 1-Indanone from 5-Acetylindane
Abstract
This document outlines a proposed multi-step synthetic pathway for the conversion of 5-acetylindane to 1-indanone. Due to the absence of a direct, single-step conversion in the established literature, this protocol focuses on a logical sequence of reactions, beginning with the well-documented oxidation of the acetyl group. A detailed experimental protocol for the initial oxidation step via the haloform reaction is provided, along with expected yields and characterization data. Subsequent, more challenging steps required to complete the synthesis are discussed as a basis for further research and development. This application note is intended to serve as a foundational guide for researchers tackling this non-trivial synthetic challenge.
Proposed Synthetic Strategy
The conversion of this compound to 1-indanone requires the formation of a new five-membered ring containing a ketone. A plausible, albeit challenging, synthetic route is proposed, involving an initial oxidation of the acetyl group, followed by a series of functional group manipulations to construct the necessary precursor for an intramolecular cyclization.
The proposed overall synthetic pathway is visualized below.
Figure 1: Proposed multi-step synthesis of 1-indanone from this compound.
This protocol will provide a detailed methodology for Step 1, the oxidation of this compound to indane-5-carboxylic acid, which is a robust and well-understood transformation.
Experimental Protocol: Oxidation of this compound
This section details the procedure for the oxidation of the acetyl group of this compound to a carboxylic acid using the haloform reaction with sodium hypochlorite.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hypochlorite | 10-15% aqueous solution | Commercially Available |
| Sodium Hydroxide | ACS Reagent Grade | Commercially Available |
| Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid | Concentrated (37%) | Commercially Available |
| Sodium Sulfite | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Magnesium Sulfate | Anhydrous | Commercially Available |
Step-by-Step Procedure
The experimental workflow for the oxidation of this compound is depicted below.
Figure 2: Experimental workflow for the oxidation of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g of this compound in 50 mL of dioxane. In a separate beaker, prepare a solution of 10 g of sodium hydroxide in 50 mL of water and add it to the flask.
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Slowly add 75 mL of a 10-15% aqueous sodium hypochlorite solution dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture in an ice bath and quench any excess hypochlorite by the slow addition of a saturated aqueous solution of sodium sulfite until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper.
-
Isolation: Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid. A white precipitate of indane-5-carboxylic acid will form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure indane-5-carboxylic acid. Dry the product under vacuum.
Expected Results and Characterization
The oxidation of this compound is expected to produce indane-5-carboxylic acid in good yield.
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | 174-176 °C |
| ¹H NMR (CDCl₃, δ) | 11.5-12.5 (br s, 1H, COOH), 7.9-8.0 (m, 2H, Ar-H), 7.3 (d, 1H, Ar-H), 2.9 (t, 4H, Ar-CH₂), 2.1 (p, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ) | 172.0, 145.0, 144.5, 129.0, 125.0, 124.5, 123.0, 33.0, 32.5, 25.5 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1680 (s, C=O), 1610, 1580 (m, C=C) |
Discussion of Subsequent Steps and Future Work
The successful synthesis of indane-5-carboxylic acid provides a key intermediate. The subsequent conversion to 1-indanone is a significant challenge that requires the development of a novel synthetic route. A hypothetical approach could involve:
-
Ring Functionalization: Introduction of a functional group onto the five-membered ring of indane-5-carboxylic acid, likely at the 2-position, which could then be elaborated into a two-carbon chain. This would likely suffer from issues of regioselectivity and require multiple steps.
-
Ortho-Lithiation and Chain Addition: Directed ortho-lithiation of a protected indane-5-carboxylic acid, followed by reaction with a suitable two-carbon electrophile, could be explored. This would be a more direct approach to installing the required carbon framework.
-
Cyclization: The resulting precursor would then be subjected to an intramolecular Friedel-Crafts acylation or a similar cyclization reaction to form the 1-indanone ring.
Each of these potential routes requires substantial experimental investigation and optimization. The development of a successful and efficient synthesis of 1-indanone from this compound would represent a novel contribution to synthetic organic chemistry.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
-
The haloform reaction can be exothermic. Maintain proper temperature control.
-
Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Indane for Enhanced Yield
Welcome to the technical support center for Friedel-Crafts acylation of indane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Friedel-Crafts acylation of indane and related intramolecular cyclizations to form indanone derivatives.
Issue 1: Low to No Product Yield
Q1: I am getting a very low yield or no desired product. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield Friedel-Crafts acylation, start by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously flame-dried, as Lewis acid catalysts (e.g., aluminum chloride) and acylating agents are highly sensitive to moisture.[1] It is also crucial to confirm the purity of your indane substrate, as impurities can inhibit the reaction.
Q2: How can I be sure my Lewis acid catalyst is active?
A2: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely hygroscopic. Exposure to atmospheric moisture will deactivate them.[1] Always use a fresh bottle of the catalyst or one that has been stored correctly in a desiccator. A fine, free-flowing powder is indicative of an active catalyst; if it appears clumpy or you notice a strong smell of HCl, it has likely been compromised by moisture and should not be used.[1]
Q3: I am using a stoichiometric amount of catalyst, but the yield is still low. Could I be using an insufficient amount?
A3: Yes, in many Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid is required. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[2] For AlCl₃-catalyzed reactions, it is common to use 1.1 to 1.5 equivalents, and for some substrates, even larger excesses may be necessary.[2]
Q4: My indane substrate has other functional groups. Could this be the problem?
A4: Absolutely. The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly hindered by electron-withdrawing groups on the aromatic ring. If your indane precursor contains deactivating substituents like nitro or cyano groups, the reaction will require more forcing conditions, such as higher temperatures or stronger catalysts.[2] Furthermore, aromatic rings with amine (–NH₂) or hydroxyl (–OH) groups are generally unsuitable for this reaction as these groups will react with the Lewis acid catalyst, deactivating it.[2]
Issue 2: Formation of Multiple Products or Impurities
Q5: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?
A5: The formation of multiple products can stem from intermolecular reactions or isomeric products. To favor the desired intramolecular cyclization, running the reaction at high dilution can be beneficial as it decreases the probability of intermolecular collisions.[3] The choice of solvent can also influence product distribution. For instance, in some acylations, nitromethane has been shown to favor the formation of a specific isomer.[3]
Q6: How can I minimize the formation of byproducts during the reaction?
A6: Strict temperature control is critical. The addition of the Lewis acid is often exothermic, and excessive heat can lead to the formation of byproducts and decomposition.[2] It is advisable to pre-cool the reaction mixture to 0°C or below and add the catalyst portion-wise to maintain a controlled temperature.[2] Efficient stirring is also essential to dissipate heat evenly.
Issue 3: Difficulties During Work-up
Q7: I am having trouble with the work-up. An emulsion has formed, making separation difficult.
A7: Emulsion formation is a common issue when quenching the reaction mixture with water. To prevent this, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1] If an emulsion still forms, adding a saturated solution of sodium chloride (brine) can help to break it, facilitating the separation of the organic and aqueous layers.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing indanones?
A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[3] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[3]
Q2: Which catalyst is best for the Friedel-Crafts acylation of indane derivatives?
A2: The optimal catalyst depends on the starting material. For the cyclization of 3-arylpropionic acids, strong Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often effective.[2] When starting with the more reactive 3-arylpropionyl chloride, a Lewis acid like aluminum chloride (AlCl₃) is a common and effective choice.[2] Other Lewis acids such as niobium pentachloride (NbCl₅) can also be used and may offer advantages like in situ conversion of the carboxylic acid to the acyl chloride.[2]
Q3: What are typical reaction temperatures and times?
A3: The optimal temperature is dependent on the substrate and catalyst. For AlCl₃-catalyzed reactions, it is common to start the reaction at 0°C and then allow it to warm to room temperature.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the ideal temperature and reaction time for your specific substrate.[2]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, in some instances, solvent-free conditions for Friedel-Crafts acylation have proven effective and offer a more environmentally friendly approach.[3] Mechanochemical methods, such as ball-milling, have also been successfully employed for these reactions.
Data Presentation
Table 1: Effect of Reaction Temperature on the Intramolecular Acylation of 3-Phenylpropionyl Chloride
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 0 | 4 | 75 | >98 | Clean reaction, minor starting material present.[2] |
| 2 | 25 (Room Temp) | 2 | 92 | >98 | Optimal result, clean and complete conversion.[2] |
| 3 | 40 (Reflux) | 1 | 81 | 90 | Faster reaction but increased byproduct formation.[2] |
Catalyst: AlCl₃, Solvent: Dichloromethane (DCM)
Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) |
| AlCl₃ | 3-Phenylpropionyl chloride | Dichloromethane | 25 | 92[2] |
| Triflic Acid (TfOH) | 3-Phenylpropanoic acid | Dichloromethane | 25 | High |
| Polyphosphoric Acid (PPA) | 3-(4-methoxyphenyl)propanoic acid | - | 100 | 95[3] |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | 1,2-Dichloroethane | 80 | Good to Excellent |
Experimental Protocols
Protocol 1: Intramolecular Acylation of 3-Phenylpropionyl Chloride using AlCl₃
This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride to yield 1-indanone.
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to an approximate concentration of 0.2 M.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.
-
Purification: Purify the product as needed via column chromatography or distillation.
Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid
This protocol outlines the direct cyclization of the carboxylic acid.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Follow steps 6-10 from Protocol 1 for quenching, extraction, and purification.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: The role of the Lewis acid and its complexation with the product.
References
- 1. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Regioselectivity in the Acylation of Indane
Welcome to the technical support center for the acylation of indane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the challenges associated with the regioselectivity of this important reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of indane?
The Friedel-Crafts acylation of indane typically yields a mixture of two main constitutional isomers: 5-acylindane and 6-acylindane. The reaction involves the introduction of an acyl group (R-CO-) onto the aromatic ring of the indane molecule.
Q2: Why is regioselectivity an issue in the acylation of indane?
Regioselectivity becomes a challenge because there are two potentially reactive positions on the aromatic ring of indane that can undergo electrophilic substitution: the 5-position and the 6-position. Both positions are activated by the fused alkyl portion of the molecule. The distribution of the 5- and 6-isomers is highly dependent on the reaction conditions.
Q3: What are the key factors that influence the regioselectivity of indane acylation?
The ratio of 5-acylindane to 6-acylindane is primarily influenced by:
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Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the kinetically controlled product, while polar solvents can favor the thermodynamically more stable product.
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Catalyst: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃) can affect the isomer ratio.
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Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures often favor the kinetic product.
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Steric Hindrance: The size of the acylating agent can influence the accessibility of the electrophile to the different positions on the indane ring.
Q4: How can I control the reaction to favor the formation of 5-acylindane?
To selectively obtain 5-acylindane, which is often the thermodynamically more stable isomer, employing a polar solvent such as nitrobenzene is recommended. The use of a polar solvent can stabilize the reaction intermediates, allowing for equilibrium to be established and favoring the formation of the more stable product.
Q5: How can I control the reaction to favor the formation of 6-acylindane?
The formation of 6-acylindane, the kinetically favored product, is often promoted by using a non-polar solvent like carbon disulfide (CS₂). In a non-polar medium, the reaction is less likely to reach thermodynamic equilibrium, resulting in a higher proportion of the product formed from the faster reaction pathway.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low overall yield of acylated products. | Inactive catalyst due to moisture. | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and handled under inert conditions. Use a freshly opened bottle or a properly stored catalyst. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Poor regioselectivity (mixture of isomers). | Suboptimal solvent choice. | To favor the 5-isomer, use a polar solvent like nitrobenzene. To favor the 6-isomer, use a non-polar solvent like carbon disulfide. Refer to the data table below for guidance. |
| Reaction temperature not controlled. | Run the reaction at a consistent and controlled temperature. Lower temperatures often increase selectivity for the kinetic product (6-acylindane). | |
| Difficulty in separating the 5- and 6-isomers. | Similar polarities of the isomers. | Isomer separation can be challenging. Utilize column chromatography with a high-performance silica gel and a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient). Preparative TLC or HPLC may also be effective. |
| Product identification is ambiguous. | Incomplete characterization data. | Obtain both ¹H and ¹³C NMR spectra. The aromatic proton splitting patterns are distinct for the 5- and 6-isomers. GC-MS can also be used to separate and identify the isomers based on their fragmentation patterns and retention times. |
Quantitative Data on Regioselectivity
The choice of solvent has a significant impact on the product distribution in the Friedel-Crafts acetylation of indane with acetyl chloride and aluminum chloride.
| Solvent | Product Ratio (6-acetylindane : 5-acetylindane) | Predominant Isomer |
| Carbon Disulfide (CS₂) | ~2.3 : 1 | 6-acetylindane (Kinetic Product) |
| Nitrobenzene | ~1 : 4 | This compound (Thermodynamic Product) |
Note: These ratios are approximate and can vary based on specific reaction conditions such as temperature and reaction time.
Experimental Protocols
Key Experiment: Friedel-Crafts Acetylation of Indane
This protocol provides a general procedure for the acetylation of indane, which can be adapted to favor either the 5- or 6-acetylindane isomer by altering the solvent.
Materials:
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Indane
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Acetyl Chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Solvent (Carbon Disulfide or Nitrobenzene)
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Dichloromethane (for extraction)
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Hydrochloric Acid (concentrated)
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Sodium Bicarbonate (saturated solution)
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Anhydrous Magnesium Sulfate
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Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents).
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Solvent Addition: Add the chosen solvent (e.g., carbon disulfide for 6-acetylindane preference or nitrobenzene for this compound preference) to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the mixture to 0°C in an ice bath.
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Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride.
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Addition of Indane: After the addition of acetyl chloride is complete, add a solution of indane (1.0 equivalent) in the chosen solvent dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
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Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification and Analysis: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 5- and 6-acetylindane isomers. Analyze the fractions by TLC and characterize the purified isomers by ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Factors Influencing Regioselectivity
Caption: Key factors affecting the isomeric product ratio in the acylation of indane.
Experimental Workflow for Indane Acylation
Caption: Step-by-step workflow for the Friedel-Crafts acylation of indane.
Signaling Pathway Analogy: Kinetic vs. Thermodynamic Control
Caption: Energy pathways for kinetic and thermodynamic control in indane acylation.
Technical Support Center: 5-Acetylindane Synthesis
Welcome to the technical support center for the synthesis of 5-acetylindane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1][2][3] This is an electrophilic aromatic substitution where indane reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][4][5] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of indane.
Q2: What are the most common side products I should expect during the synthesis of this compound?
The primary side products in the Friedel-Crafts acylation of indane are positional isomers of acetylindane. Due to the directing effects of the alkyl substituent on the aromatic ring, the incoming acyl group can attach to different positions. The most common isomers formed alongside the desired this compound are 6-acetylindane and 4-acetylindane . The formation of the 7-acetylindane isomer is also possible but generally less favored due to steric hindrance.
Another potential, though less common, side reaction is polysubstitution, where more than one acetyl group is added to the indane ring.[2] This is more likely to occur if the reaction conditions are too harsh or if there is a large excess of the acylating agent.
Q3: How can I minimize the formation of isomeric side products?
Controlling the regioselectivity of the Friedel-Crafts acylation is key to maximizing the yield of this compound. The choice of solvent and reaction temperature can influence the isomer ratio. Lower reaction temperatures generally favor the formation of the para-substituted product (this compound) due to steric factors. The choice of Lewis acid can also play a role, although AlCl₃ is the most common. Experimenting with milder Lewis acids or alternative catalysts might offer better selectivity in some cases.
Q4: I am having trouble separating this compound from its isomers. What purification methods are recommended?
The separation of positional isomers like this compound and 6-acetylindane can be challenging due to their similar physical properties, such as boiling points and polarities.
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Fractional distillation under reduced pressure can be attempted, but complete separation is often difficult to achieve.
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Column chromatography on silica gel is a more effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, with a low percentage of the more polar solvent, will be necessary to achieve good separation.
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Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers and can provide high-purity this compound, especially on a smaller scale.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on side product formation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound and a high proportion of isomeric byproducts (e.g., 6-acetylindane). | 1. High Reaction Temperature: Higher temperatures can lead to a loss of regioselectivity, favoring the formation of thermodynamically more stable isomers. 2. Inappropriate Solvent: The polarity of the solvent can influence the isomer distribution. | 1. Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 5 °C, during the addition of the Lewis acid and throughout the reaction. 2. Solvent Selection: Use a non-polar solvent like carbon disulfide or dichloromethane. Some literature suggests that using nitrobenzene as a solvent can favor para-acylation, but this should be carefully evaluated for your specific setup. |
| Presence of di-acetylated indane products in the final mixture. | 1. Excess Acylating Agent: Using a significant excess of acetyl chloride or acetic anhydride can lead to a second acylation of the indane ring. 2. Highly Activating Reaction Conditions: Very reactive catalyst systems or high temperatures can promote polysubstitution. | 1. Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the acylating agent relative to indane. 2. Milder Conditions: If polysubstitution is a persistent issue, consider using a milder Lewis acid catalyst or further lowering the reaction temperature. |
| Incomplete reaction, with a significant amount of unreacted indane remaining. | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: An inadequate amount of the Lewis acid may not be enough to drive the reaction to completion. 3. Low Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous AlCl₃. 2. Catalyst Loading: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone. Ensure at least one equivalent of AlCl₃ is used. 3. Optimize Temperature and Time: If the reaction is too slow at very low temperatures, consider allowing it to warm slowly to room temperature after the initial addition and extending the reaction time. Monitor the reaction progress by TLC or GC. |
| Difficulty in separating this compound from the 6-acetylindane isomer by column chromatography. | 1. Inappropriate Eluent System: The polarity of the eluent may be too high, causing the isomers to co-elute. 2. Overloaded Column: Applying too much crude product to the column will result in poor separation. | 1. Eluent Optimization: Use a solvent system with low polarity, such as a gradient of ethyl acetate in hexane, starting with a very low concentration of ethyl acetate (e.g., 1-2%). 2. Proper Loading: Use an appropriate amount of silica gel for the amount of crude product to be purified (a ratio of at least 50:1 by weight is recommended). |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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Indane
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
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Hydrochloric acid (HCl), concentrated
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Ice
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Dissolve indane (1 equivalent) in anhydrous DCM or CS₂ and cool the solution to 0-5 °C in an ice bath.
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Slowly add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution while maintaining the temperature below 5 °C.
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Add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer. Extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate.
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Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure this compound.
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Combine the pure fractions and evaporate the solvent to yield the purified product.
Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is an excellent method for determining the ratio of isomers in the crude product and for assessing the purity of the final product.[8][9]
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Column: A non-polar capillary column (e.g., DB-5 or HP-5) is suitable for separating the isomers.
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Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
The relative peak areas in the chromatogram can be used to estimate the ratio of the different acetylindane isomers.
Visualizing Reaction Pathways and Logic
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations and troubleshooting logic.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Khan Academy [khanacademy.org]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
Technical Support Center: Overcoming Challenges in the Purification of 5-Acetylindane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Acetylindane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities in this compound synthesized via Friedel-Crafts acylation of indane are typically positional isomers, such as 4-Acetylindane and 6-Acetylindane. The formation of these isomers is a common challenge in electrophilic aromatic substitution reactions on substituted benzene rings. Unreacted starting materials like indane and residual catalyst can also be present.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is often cited with a purity of 95-97%. Achieving higher purity often requires additional purification steps to remove isomeric impurities and other byproducts.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for this compound are:
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High Vacuum Distillation: This method is effective for separating this compound from non-volatile impurities and some less volatile byproducts.
-
Recrystallization: A powerful technique for removing isomeric and other soluble impurities, provided a suitable solvent system is identified.
-
Column Chromatography: Particularly useful for separating closely related isomers that are difficult to remove by other methods.
The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of these techniques may be necessary for achieving high purity.
Troubleshooting Guides
Recrystallization
Problem: Oiling out instead of crystallization.
-
Potential Cause: The boiling point of the solvent is higher than the melting point of the crude this compound, or the concentration of impurities is too high, depressing the melting point.
-
Suggested Solutions:
-
Use a lower-boiling point solvent or a solvent mixture.
-
Add slightly more solvent to reduce the saturation temperature.
-
Attempt to "seed" the solution with a pure crystal of this compound.
-
Perform a preliminary purification step (e.g., column chromatography) to reduce the impurity load.
-
Problem: Poor recovery of purified this compound.
-
Potential Cause: The compound is too soluble in the cold solvent, or too much solvent was used.
-
Suggested Solutions:
-
Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
-
Use a minimal amount of hot solvent to dissolve the crude product initially.
-
Try a different solvent or a solvent/anti-solvent system where the compound has lower solubility at cold temperatures.
-
Problem: Isomeric impurities remain after recrystallization.
-
Potential Cause: The chosen solvent system does not provide sufficient selectivity to differentiate between the isomers.
-
Suggested Solutions:
-
Systematically screen a variety of solvents with different polarities. For aromatic ketones, solvents like ethanol, methanol, hexane, or mixtures such as hexane/ethyl acetate can be effective.[1][2]
-
Consider fractional crystallization, which involves multiple, sequential recrystallization steps.
-
Employ a different purification technique, such as column chromatography, which often provides better resolution for isomers.
-
Column Chromatography
Problem: Poor separation of this compound from its isomers.
-
Potential Cause: The mobile phase polarity is either too high or too low, or the stationary phase is not providing enough selectivity.
-
Suggested Solutions:
-
Optimize the mobile phase through thin-layer chromatography (TLC) analysis first. A good starting point for aromatic compounds is a hexane/ethyl acetate solvent system. Vary the ratio to achieve good separation (Rf values ideally between 0.2 and 0.4).
-
Use a less polar solvent system and a longer column to increase the separation resolution.
-
Consider using a different stationary phase, such as alumina, which can offer different selectivity compared to silica gel.
-
For very challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary.[3][4]
-
Problem: Tailing of the product peak on the column.
-
Potential Cause: The compound is interacting too strongly with the stationary phase.
-
Suggested Solutions:
-
Add a small amount of a polar modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though this compound is neutral).
-
Ensure the silica gel is properly packed and that the sample is not overloaded.
-
Vacuum Distillation
Problem: Bumping or unstable boiling during distillation.
-
Potential Cause: Uneven heating or lack of nucleation sites.
-
Suggested Solutions:
-
Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Heat the distillation flask evenly using a heating mantle and ensure good insulation of the distillation column.
-
Problem: Inefficient separation of components.
-
Potential Cause: The vacuum is not low enough, or the distillation column is not efficient enough.
-
Suggested Solutions:
-
Ensure all connections are airtight to achieve a high vacuum.
-
Use a fractionating column with a higher number of theoretical plates for better separation of compounds with close boiling points.
-
Quantitative Data
Currently, there is a lack of publicly available, direct comparative studies quantifying the purity of this compound achieved through different purification methods. The following table provides a general overview based on typical outcomes for similar aromatic ketones.
| Purification Method | Typical Purity Achieved | Key Advantages | Common Challenges |
| High Vacuum Distillation | 95-98% | Good for removing non-volatile impurities and some byproducts. | May not effectively separate isomers with close boiling points. |
| Recrystallization | >98% (with optimal solvent) | Can be highly effective for removing isomeric impurities if a selective solvent is found. | Oiling out, low recovery, finding a suitable solvent can be time-consuming. |
| Column Chromatography | >99% | Excellent for separating closely related isomers. | Can be time-consuming and require large volumes of solvent for large-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal mobile phase for separation using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal solvent system will show good separation between the desired product and impurities.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting purification challenges of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Indanone Synthesis
Welcome to the technical support center for indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indanones.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Low or No Yield of 1-Indanone in Friedel-Crafts Acylation
Question: I am experiencing low to no yield of my desired 1-indanone product using an intramolecular Friedel-Crafts acylation. What are the potential causes and how can I resolve this?
Answer: Low or no yield in Friedel-Crafts acylation is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2][3]
Possible Causes and Solutions:
-
Inactive or Inappropriate Catalyst: The choice and activity of the Lewis or Brønsted acid catalyst are critical for the success of the reaction.[1][2][4]
-
Solution: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon).[1] If AlCl₃ is not effective, consider screening other Lewis acids such as FeCl₃, NbCl₅, or Sc(OTf)₃.[2] For direct cyclization of 3-arylpropionic acids, strong Brønsted acids like triflic acid (TfOH), polyphosphoric acid (PPA), or Eaton's reagent (a mixture of P₂O₅ in methanesulfonic acid) are often more effective.[1][3][4] The P₂O₅ content in PPA can significantly impact its reactivity.[1][4]
-
-
Insufficient Catalyst Loading: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, rendering it inactive.[3]
-
Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier at low temperatures, or the starting materials and products may decompose at excessively high temperatures.[1][3]
-
Solution: The optimal temperature is substrate and catalyst dependent. For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[3] For PPA-mediated reactions, temperatures around 100°C are often employed.[4] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ideal temperature and reaction time.[1][3]
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly hindered by electron-withdrawing groups on the aromatic ring.[3][4]
-
Purity of Starting Materials: Impurities in the starting 3-arylpropionic acid or its corresponding acyl chloride can interfere with the reaction.[1][5]
-
Solution: Verify the purity of your starting materials and purify them if necessary.[1]
-
-
Incomplete Cyclization: The reaction may not have proceeded to completion.[1]
-
Solution: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.[1]
-
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of the desired indanone. How can I minimize the formation of these impurities?
Answer: The formation of byproducts is often related to the reaction conditions. Identifying the types of impurities can help in pinpointing the cause and implementing a solution.[1]
Common Impurities and Mitigation Strategies:
| Impurity/Byproduct | Potential Cause | Mitigation Strategy |
| Regioisomers | Substituents on the aromatic ring can direct the cyclization to different positions.[1] | Carefully control the reaction conditions, especially the catalyst and solvent. For instance, nitromethane has been shown to improve selectivity in some cases.[1][6] For reactions catalyzed by PPA, adjusting the P₂O₅ content can influence the product distribution.[1][7] |
| Intermolecular Reaction Products (High Molecular Weight) | High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.[1][3] | Perform the reaction under high-dilution conditions.[1][3] This can be achieved by slowly adding the substrate to the reaction mixture to maintain a low instantaneous concentration.[1][3] |
| Polymers | Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or the product.[1] | Carefully control the reaction temperature and time.[1] Avoid using excessively strong acids or allowing for prolonged reaction times.[1] |
| Indene Derivatives | Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[1] | Maintain strict temperature control and consider using a milder work-up procedure.[1] |
Issue 3: Poor Diastereoselectivity in Indanone Synthesis
Question: I am obtaining a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of my reaction?
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted indanones. Several factors can be optimized to favor the formation of the desired diastereomer.[5]
Factors Influencing Diastereoselectivity and Optimization Strategies:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the more thermodynamically stable product.[5]
-
Solvent Effects: The choice of solvent can influence the conformation of the transition state. It is advisable to experiment with a range of solvents with varying polarities to find the optimal conditions for your specific substrate.[5]
-
Catalyst/Ligand System: In catalyzed reactions, the choice of the catalyst and its associated ligands is one of the most significant factors influencing stereoselectivity.[5]
-
Additives: In some cases, the addition of Lewis acids or other additives can influence the stereochemical outcome by coordinating with the reactants.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-indanones?
A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[2][8][9] This method is favored due to its efficiency and the availability of the starting materials.[1]
Q2: What are the main alternatives to the Friedel-Crafts acylation for indanone synthesis?
A2: Besides Friedel-Crafts acylation, other common routes to indanones include the Nazarov cyclization of divinyl ketones, various transition-metal-catalyzed reactions, and photocatalytic methods.[2][7][10][11][12][13]
Q3: How can I handle moisture-sensitive catalysts like AlCl₃ safely and effectively?
A3: Moisture-sensitive catalysts like AlCl₃ should be handled in an inert atmosphere, for example, inside a glovebox or using Schlenk line techniques with nitrogen or argon gas.[1] Use freshly opened or properly stored anhydrous catalyst for best results.[1][4] Glassware should be thoroughly dried in an oven and cooled under an inert atmosphere before use.[8]
Q4: What is the role of PPA in indanone synthesis and what should I be aware of when using it?
A4: Polyphosphoric acid (PPA) is a Brønsted acid that is frequently used to catalyze the intramolecular cyclization of 3-arylpropionic acids.[1][10] The concentration of P₂O₅ in PPA is a critical parameter that can significantly affect its reactivity and, in some cases, the regioselectivity of the reaction.[1][4][7]
Q5: Are there any "green" or more environmentally friendly methods for indanone synthesis?
A5: Yes, there is growing interest in developing greener synthetic routes. The direct dehydrative cyclization of 3-arylpropionic acids is considered more environmentally friendly than the two-step process involving the formation of acyl chlorides, as it produces water as the only byproduct.[9] Additionally, methods utilizing non-conventional energy sources like microwaves and ultrasound have been explored to improve efficiency and reduce waste.[9][13] Photocatalytic methods also represent a milder and greener approach.[10][12]
Data Presentation
Table 1: Comparison of Yields for Different Indanone Synthesis Routes
| Synthesis Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) |
| Intramolecular Friedel-Crafts Acylation | Phenylpropionic acid chloride | Aluminum chloride | Benzene | 1-Indanone | 90%[10] |
| 3-Arylpropionic acids | Triflic acid (TfOH) | CH₂Cl₂, 80°C, Microwave | Substituted 1-Indanones | Up to 100%[10] | |
| 3-Arylpropionic acids | Polyphosphoric acid (PPA) / Sulfuric acid | - | Substituted 1-Indanones | 60-90%[10] | |
| 3,3-Dimethylacrylic acid and aromatic substrates | NbCl₅ | - | Substituted 1-Indanones | Up to 78%[10] | |
| Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic acid (TFA) | Microwave, 120°C, 20 min | Substituted 1-Indanones | Not specified[10] |
| Palladium-Catalyzed One-Pot Heck-Aldol Annulation | 2-bromobenzaldehyde, 2-hydroxy-ethyl vinyl ether | Pd(OAc)₂, dppp, Et₃N | Ethylene glycol, 115°C, 16 h | 3-hydroxy-1-indanone | Not specified[14] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Triflic Acid (Microwave)
Materials:
-
3-Arylpropionic acid (1 mmol)
-
Triflic acid (TfOH) (3 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
In a microwave vial, dissolve the 3-arylpropionic acid in dichloromethane.[10]
-
Add triflic acid to the solution.[10]
-
Seal the vial and place it in a microwave reactor.[10]
-
Heat the reaction mixture to 80°C and maintain for 60 minutes.[10]
-
After cooling, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.[10]
-
Extract the product with dichloromethane (3 x 10 mL).[10]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.[10]
Protocol 2: Nazarov Cyclization of Chalcones (Microwave)
Materials:
-
Chalcone derivative (1 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the chalcone derivative in trifluoroacetic acid in a microwave-safe vessel.[10]
-
Heat the mixture to 120°C for 20 minutes using microwave irradiation.[10][13]
-
Cool the reaction mixture to room temperature.[10]
-
Carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.[10]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Dry the organic phase, concentrate, and purify as needed.
Protocol 3: Polyphosphoric Acid (PPA)-Mediated Synthesis
Materials:
-
Arene (e.g., 1,2-dimethoxybenzene) (1 eq)
-
α,β-Unsaturated carboxylic acid (e.g., methacrylic acid) (1.2 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
Heat the PPA to the desired reaction temperature (e.g., 100°C).[10]
-
Add the arene and the α,β-unsaturated carboxylic acid to the hot PPA with vigorous stirring.[10]
-
Maintain the reaction at this temperature for the required time, monitoring the progress by TLC.[10]
-
After completion, pour the hot reaction mixture onto crushed ice.[10]
-
Extract the product with a suitable organic solvent, dry the organic layer, concentrate, and purify.
Visualizations
Caption: Troubleshooting workflow for low yield in 1-indanone synthesis.[1]
Caption: General experimental workflow for Friedel-Crafts indanone synthesis.[8]
Caption: Logical relationships between different indanone synthesis methodologies.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Indanone synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Indane Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedel-Crafts acylation of indane. The following information is designed to help you diagnose and resolve issues leading to low conversion rates and optimize your reaction conditions for improved yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no conversion in an indane acylation reaction?
Low conversion rates in indane acylation can typically be attributed to one or more of the following factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Any exposure to atmospheric humidity or residual water in your glassware, solvent, or reagents will deactivate the catalyst.
-
Deactivated Substrate: While indane itself is activated towards electrophilic aromatic substitution, the presence of any deactivating groups on the aromatic ring can significantly hinder the reaction.
-
Insufficient Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a complex with the catalyst, rendering it inactive for further cycles.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow to achieve significant conversion in a reasonable time. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.
-
Poor Quality of Reagents: The purity of indane, the acylating agent (e.g., acetyl chloride), and the solvent is crucial. Impurities can interfere with the catalytic cycle or lead to the formation of undesired byproducts.
Q2: I am observing the formation of multiple products. What could be the cause?
The formation of multiple products in the acylation of indane is often related to regioselectivity. The acyl group can add to different positions on the aromatic ring of the indane molecule. The two primary isomers are typically 4-acylindane and 5-acylindane. The ratio of these products can be influenced by:
-
Reaction Temperature: In some cases, lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.
-
Choice of Lewis Acid: Different Lewis acids can exhibit different levels of steric hindrance and acidity, which can influence the position of acylation.
-
Solvent: The polarity of the solvent can affect the stability of the reaction intermediates and, consequently, the product distribution. For instance, in some Friedel-Crafts acylations, non-polar solvents favor the formation of one isomer, while polar solvents favor another.[1]
Q3: How can I improve the regioselectivity of my indane acylation?
To enhance the formation of a specific isomer, consider the following strategies:
-
Temperature Control: Carefully control the reaction temperature. It is advisable to start with conditions reported in the literature for similar substrates and then optimize.
-
Solvent Screening: Experiment with different solvents. Common solvents for Friedel-Crafts acylation include dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene.[2] The choice of solvent can significantly impact the isomer ratio.[1]
-
Catalyst Selection: While AlCl₃ is the most common catalyst, other Lewis acids like FeCl₃, SnCl₄, or milder catalysts like ZnCl₂ can be explored to see their effect on regioselectivity.
Q4: My reaction mixture turns dark and forms a tar-like substance. What is happening and how can I prevent it?
The formation of dark, tarry materials is usually a sign of side reactions, such as polymerization or decomposition. This can be caused by:
-
High Reaction Temperature: Overheating the reaction mixture is a common cause of tar formation.
-
Excessively Reactive Catalyst: In some cases, a very strong Lewis acid can promote unwanted side reactions.
-
Presence of Impurities: Impurities in the starting materials can act as initiators for polymerization.
To mitigate this, try the following:
-
Lower the reaction temperature.
-
Add the acylating agent slowly to control the exotherm of the reaction.
-
Use a milder Lewis acid catalyst.
-
Ensure the purity of all your reagents and the dryness of your solvent.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your indane acylation experiments.
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and freshly opened or properly stored Lewis acid. Handle the catalyst in a glove box or under an inert atmosphere. |
| Deactivated aromatic ring on a substituted indane derivative. | If your indane substrate has strongly electron-withdrawing groups, the reaction may not be feasible under standard conditions. Consider using a more potent catalytic system or a different synthetic route. | |
| Insufficient catalyst loading. | Increase the molar ratio of the Lewis acid to the acylating agent. A 1.1 to 1.5 molar excess of the catalyst is often required. | |
| Reaction starts but does not go to completion | Suboptimal reaction temperature. | Optimize the reaction temperature. Start with conditions cited in the literature and incrementally increase or decrease the temperature. Monitor the reaction progress by TLC or GC. |
| Insufficient reaction time. | Extend the reaction time and continue to monitor its progress. | |
| Formation of a mixture of regioisomers | Lack of regiocontrol in the reaction. | Experiment with different solvents of varying polarity.[1] Evaluate different Lewis acid catalysts. Optimize the reaction temperature. |
| Dark, tarry reaction mixture | Side reactions and polymerization. | Lower the reaction temperature. Add the acylating agent dropwise to control the reaction exotherm. Consider using a less reactive Lewis acid. Ensure high purity of all reagents. |
| Difficulty in product isolation/emulsion during workup | Formation of stable aluminum salt emulsions. | Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. If an emulsion persists, add a saturated solution of NaCl (brine) to help break it. |
Data Presentation: Impact of Reaction Conditions on Indanone Synthesis
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a common method for synthesizing indanones. The following tables summarize quantitative data on how different catalysts and reaction conditions can affect the yield of this transformation.
Table 1: Comparison of Lewis Acids for the Intramolecular Acylation of 3-Arylpropanoic Acids
| Entry | 3-Arylpropanoic Acid | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenylpropanoic acid | Tb(OTf)₃ (10) | o-dichlorobenzene | 180 | 24 | 70 | [3] |
| 2 | 3-(4-Methoxyphenyl)propanoic acid | Tb(OTf)₃ (10) | o-dichlorobenzene | 180 | 24 | 85 | [3] |
| 3 | 3-Phenylpropanoic acid | NbCl₅ (100) | CH₂Cl₂ | Room Temp | 2 | 85 | [1] |
| 4 | 3-(4-Methoxyphenyl)propanoic acid | NbCl₅ (100) | CH₂Cl₂ | Room Temp | 2 | 90 | [1] |
Table 2: Effect of Reaction Conditions on the Synthesis of 4-Methyl-1-indanone
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional | Polyphosphoric Acid (PPA) | None | 100 | 30 min | 85 | [4] |
| Microwave-assisted | Polyphosphoric Acid (PPA) | None | 120 | 5 min | 92 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation of Indane
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
Indane
-
Acylating agent (e.g., Acetyl chloride)
-
Lewis acid (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) and anhydrous solvent (e.g., CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred suspension of the Lewis acid.
-
Addition of Indane: After the addition of the acylating agent is complete, add a solution of indane (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition of indane, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for the desired amount of time (monitor by TLC or GC). The reaction may require heating to reflux for completion, depending on the reactivity of the substrates.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., CH₂Cl₂) two more times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates in Indane acylation.
General Experimental Workflow for Indane Acylation
Caption: A step-by-step workflow for a typical Indane acylation experiment.
References
Technical Support Center: Alternative Lewis Acid Catalysts for Friedel-Crafts Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of alternative Lewis acid catalysts in Friedel-Crafts acylation.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My Friedel-Crafts acylation reaction with an alternative Lewis acid catalyst is resulting in a low yield or is not working at all. What are the common causes?
A: Several factors can contribute to low or no product yield in Friedel-Crafts acylation reactions using alternative catalysts. Here are some of the most common culprits:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][2]
-
Catalyst Inactivity: Many Lewis acid catalysts, including alternatives, can be sensitive to moisture.[1][2] Water in your solvent, glassware, or reagents can react with and deactivate the catalyst. It is crucial to maintain anhydrous conditions.
-
Insufficient Catalyst: While the goal is to use catalytic amounts, the ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction.[1][3][4] For some systems, a stoichiometric amount of the catalyst may still be necessary.
-
Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1]
-
Poor Quality Reagents: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is critical for a successful reaction.[2]
-
Issue 2: Formation of Multiple Products
-
Q: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A: The formation of multiple products is a common issue. In Friedel-Crafts acylation, this is often due to a lack of regioselectivity. The acyl group is deactivating, which generally prevents polyacylation.[3][5] However, issues with regioselectivity (ortho, meta, para substitution) can arise.
-
Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. For example, zeolites can offer high regioselectivity due to their shape-selective properties.[6]
-
Reaction Conditions: Temperature and reaction time can impact the product distribution. Optimization of these parameters is often necessary to favor the desired isomer.
-
Issue 3: Catalyst Reusability and Leaching
-
Q: I am using a solid acid catalyst (e.g., zeolite, supported metal oxide) and experiencing a decrease in activity after the first cycle. What could be the cause?
A: A decrease in the activity of reusable solid catalysts can be due to several factors:
-
Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[7]
-
Leaching: The active catalytic species may leach from the solid support into the reaction mixture.[8]
-
Structural Changes: The catalyst's structure may change under the reaction conditions.
Troubleshooting Steps:
-
Regeneration: Many solid catalysts can be regenerated. For example, zeolites can often be regenerated by calcination to burn off coke deposits.[7]
-
Analysis of the Reaction Mixture: Analyze the reaction filtrate to check for leached metal ions.
-
Catalyst Characterization: Characterize the fresh and spent catalyst to identify any structural changes.
-
Quantitative Data Presentation
The following tables summarize the performance of various alternative Lewis acid catalysts in the Friedel-Crafts acylation of common aromatic substrates.
Table 1: Performance of Various Alternative Lewis Acid Catalysts
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [9][10] |
| FeCl₃ (5 mol%) | Mesitylene | Acetic Anhydride | Propylene Carbonate | 80 | 8 h | 76-92 | [11] |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [9][12] |
| ZnO | Anisole | Benzoyl Chloride | Solvent-free | RT | <5 min | 98 | [9][13] |
| H-Beta Zeolite | Anisole | Acetic Anhydride | Acetic Acid | 120 | 2 h | >99 | [9] |
| Pr(OTf)₃ (5 mol%) | Anisole | Acetic Anhydride | Deep Eutectic Solvent | 100 (Microwave) | 10 min | >75 | [14] |
| Iodine | 1,2-Dimethoxybenzene | Benzoyl Chloride | Solvent-free | 140 | 12 h | High | [15][16] |
Note: DES = Deep Eutectic Solvent; RT = Room Temperature. Yields are isolated yields where specified.
Detailed Experimental Protocols
1. Friedel-Crafts Acylation using H-Beta Zeolite
-
Catalyst Activation: Before use, calcine the H-Beta zeolite catalyst at 500°C for 5 hours under a flow of air.[9]
-
Reaction Mixture: In a suitable reaction vessel, combine the aromatic substrate (e.g., anisole, 2.0 mmol), the acylating agent (e.g., acetic anhydride, 20 mmol), and the activated zeolite catalyst (0.50 g) in a solvent (e.g., acetic acid, 5 mL).[9][17]
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-150°C) with vigorous stirring for the specified time (e.g., 2-3 hours).[9][17]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid zeolite catalyst can be recovered by filtration.[9]
-
Product Isolation: The product is in the filtrate. The solvent can be removed under reduced pressure, and the crude product can be purified using standard techniques such as distillation or column chromatography.
2. Friedel-Crafts Acylation using Zinc Oxide (ZnO)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the ZnO powder (e.g., 0.5 mmol).[9]
-
Addition of Reactants: To the ZnO, add the aromatic substrate (e.g., anisole, 1 mmol) followed by the acylating agent (e.g., benzoyl chloride, 1 mmol).[9]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid and can be complete in under 5 minutes.[9]
-
Workup: Add a suitable organic solvent (e.g., dichloromethane, 10 mL) to dissolve the product.[9]
-
Extraction and Washing: Filter the mixture to recover the ZnO catalyst. Wash the organic filtrate with a 10% sodium bicarbonate solution (10 mL) and then with water (10 mL).[9]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.[9]
-
Catalyst Recycling: The recovered ZnO can be washed with dichloromethane and dried for reuse.[9]
3. Friedel-Crafts Acylation using Metal Triflates in a Deep Eutectic Solvent (DES)
-
Reaction Setup: In a microwave-safe vessel, combine the aromatic substrate (e.g., anisole), the acylating agent (e.g., acetic anhydride), the metal triflate catalyst (e.g., Pr(OTf)₃, 5 mol%), and the deep eutectic solvent.[14][18]
-
Reaction: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100°C) for a short duration (e.g., 10 minutes).[14]
-
Product Isolation: After cooling, extract the product with a suitable organic solvent. The DES and catalyst can often be recovered and reused.[18]
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation using a zeolite catalyst.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 18. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polysubstitution in the synthesis of 5-Acetylindane
Welcome to the technical support center for the synthesis of 5-acetylindane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Friedel-Crafts acylation of indane, with a specific focus on preventing polysubstitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via Friedel-Crafts acylation?
A1: The primary challenge is controlling the electrophilic aromatic substitution to favor mono-acylation and prevent polysubstitution, where more than one acetyl group is added to the indane ring. While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the activated nature of the indane ring can lead to the formation of di-acetylated byproducts under certain conditions.
Q2: Why is polysubstitution less common in Friedel-Crafts acylation compared to alkylation?
A2: Polysubstitution is less common in Friedel-Crafts acylation because the acetyl group (an acyl group) is electron-withdrawing. Once the first acetyl group is attached to the indane ring, it deactivates the ring, making it less nucleophilic and therefore less likely to undergo a second acylation reaction. In contrast, the alkyl groups introduced during alkylation are electron-donating, which activates the ring and promotes further substitution.
Q3: How does the choice of Lewis acid catalyst affect the reaction?
A3: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), plays a crucial role in activating the acylating agent (acetyl chloride or acetic anhydride) to form the acylium ion electrophile. A stoichiometric amount of the Lewis acid is generally required because it forms a complex with the ketone product, which further deactivates the product against subsequent acylation. Using a large excess of a highly reactive catalyst can potentially lead to side reactions, including polysubstitution, especially at elevated temperatures.
Q4: Can the solvent choice influence the outcome of the reaction?
A4: Yes, the choice of solvent is important. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The polarity of the solvent can sometimes influence the regioselectivity and the formation of byproducts. For instance, non-polar solvents are often preferred to minimize side reactions.
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound, with a focus on preventing polysubstitution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of di-acetylated byproduct | 1. Incorrect stoichiometry: Molar ratio of indane to acylating agent is not 1:1. 2. Excess Lewis acid catalyst: Using a significant excess of AlCl₃. 3. High reaction temperature: Elevated temperatures increase the reaction rate and can overcome the deactivating effect of the first acetyl group. | 1. Adjust stoichiometry: Use a strict 1:1 molar ratio of indane to acetyl chloride/acetic anhydride. 2. Control catalyst amount: Use a stoichiometric amount (1.0-1.1 equivalents) of AlCl₃ relative to the acylating agent. 3. Lower reaction temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity. |
| Low yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Deactivated catalyst: The Lewis acid may have been exposed to moisture. 3. Poor workup procedure: Loss of product during extraction and purification. | 1. Optimize reaction time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. 2. Ensure anhydrous conditions: Use freshly opened or properly stored anhydrous AlCl₃ and anhydrous solvents. 3. Refine workup: Ensure efficient extraction and careful purification to minimize product loss. |
| Formation of regioisomers (e.g., 4-acetylindane) | Reaction conditions favoring alternative substitution patterns: While the 5-position is generally favored, changes in solvent or catalyst can sometimes influence regioselectivity. | Optimize solvent and catalyst: Screen different inert solvents and ensure the use of a suitable Lewis acid to maximize selectivity for the 5-position. |
Experimental Protocols
The following is a detailed protocol for the selective synthesis of this compound, designed to minimize polysubstitution.
Materials:
-
Indane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (or another suitable inert solvent like dichloromethane)
-
6N Hydrochloric acid (HCl)
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add indane (24 g) and anhydrous benzene (100 ml).
-
Cooling: Cool the mixture to 5-8 °C in an ice-water bath.
-
Addition of Reagents: While stirring, add anhydrous aluminum chloride (25 g) to the mixture. Then, add acetyl chloride (11.8 g) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 5-8 °C.
-
Reaction: Continue stirring the reaction mixture at 5-8 °C for 6 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 6N hydrochloric acid (100 ml).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with benzene (2 x 50 ml).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Data Presentation
The following table summarizes the expected outcomes based on controlling key reaction parameters. Note that specific yields can vary based on experimental execution.
| Parameter | Condition A (Optimized for Monosubstitution) | Condition B (Prone to Polysubstitution) | Expected Outcome |
| Indane:Acetyl Chloride Ratio | 1:1 | 1:1.5 or higher | Higher ratio of di-acetylated product in Condition B. |
| AlCl₃ (equivalents) | 1.0 - 1.1 | > 1.5 | Increased likelihood of side reactions and polysubstitution in Condition B. |
| Temperature | 0 - 5 °C | Room Temperature or higher | Higher selectivity for this compound at lower temperatures. |
| Yield of this compound | High | Moderate to Low | Optimized conditions lead to a higher yield of the desired product. |
| Yield of Di-acetylindane | Minimal to none | Significant | Forcing conditions increase the formation of the di-substituted byproduct. |
Visualizations
Caption: Logical workflow for preventing polysubstitution in this compound synthesis.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Refinement of protocols for synthesizing 5-Acetylindane derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-acetylindane derivatives. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of indane. This electrophilic aromatic substitution reaction involves reacting indane with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2][3]
Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation?
A2: The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), plays a crucial role in activating the acylating agent.[1][4] It coordinates with the acyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the reactive species that is then attacked by the electron-rich aromatic ring of indane.[3]
Q3: Why is a stoichiometric amount of Lewis acid often required?
A3: In Friedel-Crafts acylation, the product, an aryl ketone (this compound in this case), is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is necessary to ensure the reaction proceeds to completion.[1]
Q4: Can other Lewis acids be used for this reaction?
A4: Yes, while aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be used.[2][3][4] The choice of catalyst can influence the reaction conditions and yield. More environmentally friendly solid acid catalysts are also being explored.[5]
Q5: What are the main advantages of Friedel-Crafts acylation over alkylation for introducing a functional group?
A5: Friedel-Crafts acylation offers two significant advantages over alkylation. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which often lead to a mixture of products in alkylation reactions. Secondly, the ketone product is less reactive than the starting material, which prevents polysubstitution reactions.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Q: I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in a Friedel-Crafts acylation of indane can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Moisture Contamination: The most common culprit is the presence of moisture, which deactivates the Lewis acid catalyst (e.g., AlCl₃).
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Inactive Catalyst: The aluminum chloride may be old or have been exposed to atmospheric moisture.
-
Solution: Use a fresh, unopened container of anhydrous aluminum chloride.
-
-
Insufficient Catalyst: As the product forms a complex with the catalyst, a stoichiometric amount is required.
-
Solution: Ensure you are using at least one equivalent of AlCl₃ for each equivalent of acetyl chloride. A slight excess (1.1-1.2 equivalents) is often recommended.[7]
-
-
Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.
-
Solution: While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction mixture may need to be warmed to room temperature or gently heated to proceed.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
-
Poor Quality Reagents: Impurities in indane or acetyl chloride can interfere with the reaction.
-
Solution: Use purified reagents. Indane can be distilled before use, and acetyl chloride should be colorless.
-
Problem 2: Formation of Multiple Products or Byproducts
Q: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the likely side reactions?
A: While Friedel-Crafts acylation is generally selective, side reactions can occur:
-
Isomer Formation: Acylation of indane can potentially yield two isomers: this compound and 6-acetylindane. The 5-isomer is generally the major product due to the directing effects of the alkyl portion of the indane ring.
-
Solution: The regioselectivity can sometimes be influenced by the choice of solvent and reaction conditions. Using a less polar solvent might favor the formation of one isomer. Careful purification by column chromatography is usually effective in separating the isomers.
-
-
Self-Condensation of Acetyl Chloride: At higher temperatures, acetyl chloride can undergo self-condensation reactions.
-
Solution: Maintain a controlled temperature during the addition of reagents and the course of the reaction.
-
-
Dealkylation-Acylation: Under harsh conditions, the indane ring could potentially undergo cleavage followed by acylation.
-
Solution: Use milder reaction conditions and avoid prolonged reaction times at high temperatures.
-
Problem 3: Difficulties During Work-up and Purification
Q: I am having trouble with the work-up procedure, especially with emulsions and isolating the final product. What are the best practices?
A: A proper work-up is crucial for obtaining a pure product.
-
Quenching the Reaction: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[7] This hydrolyzes the aluminum chloride complexes.
-
Caution: This process is highly exothermic and should be done slowly and carefully in a fume hood with vigorous stirring.
-
-
Emulsion Formation: The formation of emulsions during the aqueous work-up can make phase separation difficult.
-
Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.
-
-
Purification: The crude product is often a liquid or a low-melting solid and may require purification.
-
Solution: Column chromatography on silica gel is a common and effective method for purifying this compound. A mixture of hexane and ethyl acetate is a typical eluent system. Distillation under reduced pressure is another option for purification.
-
Data Presentation
Table 1: Influence of Lewis Acid Catalyst on the Yield of Friedel-Crafts Acylation of Aromatic Compounds
| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Acetyl Chloride | AlCl₃ | CS₂ | Reflux | 1 | 95 | Fieser, L. F. (1941) |
| 2 | Toluene | Acetyl Chloride | FeCl₃ | CS₂ | Reflux | 1 | 85 | Fieser, L. F. (1941) |
| 3 | Anisole | Acetic Anhydride | ZnCl₂ | None | 100 | 2 | 90 | Sarvari, M. H. (2004) |
| 4 | Naphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 25 | 4 | 75 (2-acetyl) | Gore, P. H. (1955) |
| 5 | Naphthalene | Acetyl Chloride | AlCl₃ | CS₂ | 0 | 1 | 90 (1-acetyl) | Gore, P. H. (1955) |
Note: The yields are for the acylation of the specified aromatic substrates and are intended to be representative. The optimal conditions and yields for the synthesis of this compound may vary.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a typical procedure for the synthesis of this compound from indane and acetyl chloride using aluminum chloride as a catalyst.
Materials:
-
Indane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or under an inert atmosphere), place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Addition of Acetyl Chloride: To the stirred suspension, add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the temperature below 10 °C.
-
Addition of Indane: After the addition of acetyl chloride is complete, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure this compound.[7]
Characterization Data for this compound:
-
Molecular Formula: C₁₁H₁₂O
-
Molecular Weight: 160.21 g/mol
-
Appearance: Colorless to pale yellow liquid
-
Boiling Point: ~135-140 °C at 15 mmHg
-
¹H NMR (CDCl₃): δ ~7.7 (d, 1H), 7.6 (s, 1H), 7.2 (d, 1H), 2.9 (t, 4H), 2.5 (s, 3H), 2.1 (quintet, 2H) ppm.
-
¹³C NMR (CDCl₃): δ ~198.0, 148.0, 145.0, 135.0, 127.0, 125.0, 124.0, 33.0, 32.0, 26.5, 25.5 ppm.
-
IR (neat): ~1680 cm⁻¹ (C=O stretch)
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. websites.umich.edu [websites.umich.edu]
Managing reaction intermediates in indanone synthesis
Welcome to the technical support center for indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for the synthesis of indanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-indanones?
A1: The most prevalent methods for synthesizing 1-indanones are the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides, and the Nazarov cyclization of divinyl ketones or chalcone derivatives. The Friedel-Crafts reaction is a classic and robust method, often employing a strong Lewis or Brønsted acid catalyst.[1][2] The Nazarov cyclization provides an alternative route, particularly for substituted indanones.
Q2: How can I improve the yield of my indanone synthesis?
A2: Improving the yield of indanone synthesis often involves careful control of reaction conditions. Key factors to consider include:
-
Catalyst Activity: Ensure the use of a fresh, anhydrous Lewis acid catalyst, as many are sensitive to moisture which can lead to deactivation.
-
Reaction Temperature: Temperature plays a crucial role. For instance, in the Friedel-Crafts acylation of 3-phenylpropionyl chloride with AlCl₃, room temperature (25°C) has been shown to provide a higher yield (92%) compared to lower (-20°C, 45% yield) or higher (40°C, 81% yield) temperatures.
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction Time: Monitoring the reaction by techniques like TLC or GC-MS can help determine the optimal reaction time to maximize product formation and minimize degradation.
Q3: I am observing the formation of multiple products. How can I improve the selectivity?
A3: Poor selectivity, often resulting in the formation of regioisomers, is a common challenge. To improve selectivity:
-
Choice of Catalyst and Solvent: The catalyst and solvent system can significantly influence the regioselectivity. For example, in certain Friedel-Crafts acylations, nitromethane has been shown to provide optimal selectivity.
-
Steric Hindrance: Bulky substituents on the aromatic ring can direct the cyclization to a specific position due to steric hindrance.
-
Reaction Temperature: Lower temperatures often favor the kinetic product, while higher temperatures may favor the thermodynamic product.
-
Catalyst Concentration: In reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can influence the product distribution.[3][4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
This guide provides a systematic approach to troubleshooting low yields in the synthesis of indanones via Friedel-Crafts acylation.
Symptoms:
-
Low conversion of starting material.
-
Complex mixture of products with a low percentage of the desired indanone.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a freshly opened or properly stored anhydrous Lewis acid (e.g., AlCl₃). Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Insufficiently Strong Acid | For Brønsted acids like PPA, ensure it is of high concentration. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a powerful alternative.[5] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature and monitor the reaction progress. For PPA-mediated reactions, temperatures around 100°C are often effective.[5] |
| Moisture Contamination | Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere. |
| Deactivated Starting Material | If the aromatic ring of your starting material has strong electron-withdrawing groups, a more potent catalytic system or an alternative synthetic route may be necessary.[5] |
Troubleshooting Workflow: Low Indanone Yield
Caption: Troubleshooting workflow for low indanone yield.
Data Presentation
Table 1: Effect of Reaction Temperature on 1-Indanone Yield via Friedel-Crafts Acylation
This table summarizes the effect of reaction temperature on the cyclization of 3-phenylpropionyl chloride to 1-indanone using AlCl₃ as the catalyst in dichloromethane (DCM).
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 1-Indanone (%) | Purity (%) | Observations |
| 1 | 0 | 4 | 75 | >98 | Clean reaction, minor starting material present.[6] |
| 2 | 25 (Room Temp) | 2 | 92 | >98 | Optimal result, clean and complete conversion.[6] |
| 3 | 40 (Reflux) | 1 | 81 | 90 | Faster reaction but increased byproduct formation.[6] |
| 4 | -20 | 8 | 45 | >95 | Reaction was very slow and incomplete.[6] |
Table 2: Comparison of Catalysts for 1-Indanone Synthesis
This table provides a comparison of different catalysts used in the synthesis of 1-indanones from various starting materials.
| Catalyst | Substrate | Yield (%) | Reaction Conditions |
| Polyphosphoric Acid (PPA) | 3-(m-tolyl)propanoic acid | High | High temperature[6] |
| Aluminum Chloride (AlCl₃) | 3-(m-tolyl)propionyl chloride | High | Anhydrous, often harsh[6] |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | Good to Excellent | Mild (room temperature)[6] |
| Terbium Triflate (Tb(OTf)₃) | 3-Arylpropionic acids | Moderate to Good | 250 °C in o-chlorobenzene[6] |
| Triflic Acid (TfOH) | 3-Phenylpropanoic acid | Good | Room temperature[6] |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃
This protocol describes the intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride.
Materials:
-
3-Phenylpropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM to an approximate concentration of 0.2 M.
-
Cool the flask to 0 °C using an ice-water bath.
-
Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Extract the product with DCM (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
Experimental Workflow: Friedel-Crafts Acylation
Caption: Experimental workflow for 1-indanone synthesis.
Protocol 2: Synthesis of 3-Aryl-1-Indanone via Nazarov Cyclization of a Chalcone Derivative
This protocol outlines the synthesis of a 3-aryl-1-indanone from a chalcone derivative using trifluoroacetic acid.[7][8]
Materials:
-
Chalcone derivative (e.g., (E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)
-
Trifluoroacetic acid (TFA)
-
Microwave reactor
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe vessel, dissolve the chalcone derivative (1 eq) in trifluoroacetic acid.
-
Heat the mixture to 120 °C for 20 minutes using microwave irradiation.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathways
Intramolecular Friedel-Crafts Acylation Pathway
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. medium.com [medium.com]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Acetylindane and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-acetylindane, alongside structurally related compounds: indane and 5-methylindane. Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, this guide utilizes predicted NMR data for this compound and its isomer, 4-acetylindane, generated from reputable online spectroscopic prediction tools. This information is presented alongside experimental data for indane and 5-methylindane to offer a valuable comparative resource for structural elucidation and characterization.
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, indane, and 5-methylindane. Data for this compound and 4-acetylindane are predicted, while data for indane and 5-methylindane are based on experimental values.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |
| This compound | H1, H3 | 2.91 | t | 7.5 |
| H2 | 2.10 | p | 7.5 | |
| H4 | 7.73 | s | - | |
| H6 | 7.70 | d | 7.8 | |
| H7 | 7.29 | d | 7.8 | |
| CH₃ | 2.58 | s | - | |
| Indane [1][2] | H1, H3 | 2.90 | t | 7.4 |
| H2 | 2.09 | p | 7.4 | |
| H4, H7 | 7.21 | m | - | |
| H5, H6 | 7.13 | m | - | |
| 5-Methylindane | H1, H3 | 2.86 | t | 7.4 |
| H2 | 2.05 | p | 7.4 | |
| H4 | 6.99 | s | - | |
| H6 | 6.97 | d | 7.5 | |
| H7 | 7.08 | d | 7.5 | |
| CH₃ | 2.30 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Predicted/Experimental δ (ppm) |
| This compound | C1, C3 | 32.7 |
| C2 | 25.5 | |
| C4 | 124.0 | |
| C5 | 135.8 | |
| C6 | 128.8 | |
| C7 | 125.0 | |
| C3a | 145.0 | |
| C7a | 152.8 | |
| C=O | 198.0 | |
| CH₃ | 26.7 | |
| Indane [2][3] | C1, C3 | 32.5 |
| C2 | 25.4 | |
| C4, C7 | 126.3 | |
| C5, C6 | 124.5 | |
| C3a, C7a | 144.6 | |
| 5-Methylindane [4][5] | C1, C3 | 32.6 |
| C2 | 25.5 | |
| C4 | 127.1 | |
| C5 | 135.8 | |
| C6 | 125.1 | |
| C7 | 124.0 | |
| C3a | 142.1 | |
| C7a | 144.9 | |
| CH₃ | 21.1 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
The spectral width is usually around 200-240 ppm.
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific nuclei in the molecular structure.
-
For more complex structures, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
Mandatory Visualization
The following diagram illustrates the logical workflow of an NMR analysis experiment, from sample preparation to final data interpretation.
Caption: Logical workflow of NMR analysis.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059837) [hmdb.ca]
- 2. Indane | C9H10 | CID 10326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indan(496-11-7) 13C NMR [m.chemicalbook.com]
- 4. 5-Methylindan | C10H12 | CID 13402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Unveiling the Molecular Fingerprint: A Mass Spectrometry Comparison Guide to 5-Acetylindane
For researchers, scientists, and professionals in drug development, understanding the precise molecular characteristics of a compound is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate the structure and fragmentation patterns of molecules. This guide provides a comparative analysis of the mass spectrometry characterization of 5-Acetylindane, offering valuable insights for its identification and differentiation from structural isomers.
This compound (C₁₁H₁₂O), a bicyclic aromatic ketone, presents a unique fragmentation pattern under electron ionization (EI) mass spectrometry. Analysis of its mass spectrum reveals key fragments that are indicative of its distinct structural features. A thorough understanding of this fragmentation is crucial for its unambiguous identification in complex mixtures and for distinguishing it from other acetylated indane derivatives.
Comparative Analysis of Fragmentation Patterns
| Feature | This compound | 2-Acetylindane (Predicted) |
| Molecular Ion (M⁺) | m/z 160 (Present) | m/z 160 (Expected to be present) |
| Base Peak | m/z 145 | Likely m/z 117 or m/z 43 |
| Key Fragment Ions | m/z 115, m/z 43 | m/z 131, m/z 115, m/z 91 |
| Characteristic Loss | Loss of a methyl group (CH₃) to form m/z 145 | α-cleavage leading to loss of acetyl radical or indanyl radical |
Note: The data for this compound is based on the GC-MS spectrum available in the PubChem database (NIST Number: 372944), which indicates the three most abundant peaks as m/z 145, 115, and 160.[1] The fragmentation data for 2-Acetylindane is predicted based on general fragmentation rules for ketones and aromatic compounds.
Deciphering the Fragmentation Pathway of this compound
The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The initial ionization event forms the molecular ion at m/z 160. The most favorable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a highly stable acylium ion at m/z 145, which is observed as the base peak.
Further fragmentation can occur through the loss of a neutral carbon monoxide (CO) molecule from the acylium ion, resulting in the fragment at m/z 117, which can then rearrange to the stable indanyl cation. The presence of a significant peak at m/z 115 suggests the subsequent loss of two hydrogen atoms. The peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺).
Figure 1. Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocols
The mass spectral data for this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography (GC) Conditions:
-
Column: Standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
Conclusion
The mass spectrometry characterization of this compound reveals a distinct fragmentation pattern dominated by the formation of a stable acylium ion at m/z 145. This, along with other key fragments, provides a reliable molecular fingerprint for its identification. By comparing this data with the predicted fragmentation of its isomers, researchers can confidently distinguish between these closely related compounds. The provided experimental protocols offer a foundation for replicating these results and for the analysis of similar molecules. This detailed characterization is essential for quality control, metabolism studies, and various other applications in the fields of chemistry and drug development.
References
In Vitro Efficacy of Indanone Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative overview of the in vitro performance of various indanone derivatives, focusing on their potential as acetylcholinesterase inhibitors, anti-inflammatory agents, and cytotoxic compounds. The data presented is compiled from multiple research endeavors to offer a broader understanding of the structure-activity relationships within this class of molecules.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of different series of indanone derivatives.
Acetylcholinesterase (AChE) Inhibition
Donepezil, a well-known drug for Alzheimer's disease, features an indanone moiety and is a potent acetylcholinesterase inhibitor. Research has explored other indanone derivatives for their potential to inhibit this enzyme.
| Compound Series | Specific Derivative | Target | IC50 (µM) | Source |
| Indanone Derivatives | Compound 54 | Acetylcholinesterase | 14.06 | [1] |
| Compound 56 | Acetylcholinesterase | 12.30 | [1] | |
| Compound 59 | Acetylcholinesterase | 14.06 | [1] | |
| Compound 64 | Acetylcholinesterase | 12.01 | [1] | |
| Indanone Carbamates | Compound 7h | Acetylcholinesterase | 1.2 | [2] |
| Butyrylcholinesterase | 0.3 | [2] | ||
| Multi-target Indanones | Compound 9 | Acetylcholinesterase | 0.0148 | [3] |
| Compound 14 | Acetylcholinesterase | 0.0186 | [3] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. The ability of indanone derivatives to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and inflammatory cytokines, has been a subject of investigation.
| Compound Series | Specific Derivative | Target | Inhibition (%) / IC50 (µM) | Source |
| 2-Benzylidene-1-indanones | Compound 4d | TNF-α release | 83.73% | [4] |
| IL-6 release | 69.28% | [4] | ||
| Indanone Spiroisoxazolines | Compound 9f | COX-2 | IC50: Not specified | [5] |
Cytotoxicity
The cytotoxic potential of indanone derivatives has been evaluated against various cancer cell lines, highlighting their potential as anticancer agents.
| Compound Series | Cell Line | IC50 (nM) | Source |
| 2-Benzylidene-1-indanones | Breast (MCF-7) | 10 - 880 | [6] |
| Colon (HCT) | 10 - 880 | [6] | |
| Leukemia (THP-1) | 10 - 880 | [6] | |
| Lung (A549) | 10 - 880 | [6] | |
| Indanone Spiroisoxazolines | Breast (MCF-7) | 30 | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the rate of thiocholine production from the substrate acetylthiocholine.[7][8][9][10]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (from mice brain homogenate or commercial source)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[7]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[7]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[11][12][13][14]
Materials:
-
Cells in culture
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[15][16][17][18][19]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction. The COX enzyme will convert arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase activity of COX will then reduce PGG2 to PGH2, which is coupled to the oxidation of TMPD.
-
Absorbance Measurement: Monitor the oxidation of TMPD by measuring the increase in absorbance at 611 nm.[17]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
References
- 1. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. atcc.org [atcc.org]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. diva-portal.org [diva-portal.org]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Indanone Derivatives Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the interaction of indanone derivatives with significant biological targets. This guide provides a comparative analysis of binding affinities, detailed experimental and computational protocols, and visual representations of key processes to support further research and development.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential. Its derivatives have been extensively studied for their interactions with a range of protein targets implicated in neurodegenerative diseases, cancer, and microbial infections. This guide provides a comparative overview of molecular docking studies of indanone derivatives, presenting key quantitative data, detailed methodologies, and visual workflows to aid researchers in the field of drug discovery.
I. Indanone Derivatives as Acetylcholinesterase Inhibitors in Alzheimer's Disease
A primary focus of research on indanone derivatives has been their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1] Donepezil, a well-known drug for Alzheimer's, features an indanone moiety, which has spurred the development of numerous analogs.[1] Docking studies have been instrumental in elucidating the binding modes of these derivatives within the AChE active site.
Comparative Docking and Inhibition Data
The following table summarizes the docking scores and experimental inhibitory concentrations (IC50) of selected indanone derivatives against AChE. These compounds often interact with key residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme.
| Compound ID | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| Compound 9 | Human AChE | Not explicitly stated, but showed high inhibitory activity | Not detailed in abstract | 0.0148 | [2] |
| Compound 14 | Human AChE | Not explicitly stated, but showed high inhibitory activity | Not detailed in abstract | 0.0186 | [2] |
| Compound 5c | Human AChE | Not explicitly stated, but interacts similarly to donepezil | Not detailed in abstract | 0.12 | [3] |
| Compound 7b | Human BChE | Not explicitly stated | Not detailed in abstract | 0.04 | [3] |
| Compound 54 | Murine AChE | Not explicitly stated, but binds to active site amino acids | Not detailed in abstract | 14.06 | [4] |
| Compound 56 | Murine AChE | Not explicitly stated, but binds to active site amino acids | Not detailed in abstract | 12.30 | [4] |
| Compound 64 | Murine AChE | Not explicitly stated, but binds to active site amino acids | Not detailed in abstract | 12.01 | [4] |
| Compound 7h | Human AChE & BChE | Not explicitly stated, but an allosteric binding site was proposed | Not detailed in abstract | 1.2 (AChE), 0.3 (BChE) | [5] |
Note: Direct numerical docking scores are not always available in the abstracts. The table reflects the reported inhibitory activities which are correlated with docking results.
Experimental and Computational Protocols
Molecular Docking Protocol (General)
A typical molecular docking study for indanone derivatives against AChE involves several key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human AChE, PDB: 4EY7) is obtained from the Protein Data Bank.[6] Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking, which may include assigning bond orders and charges.
-
Ligand Preparation: The 2D structures of the indanone derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation: A docking grid is defined around the active site of the protein. This grid box encompasses the key amino acid residues known to be involved in ligand binding.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD, or Glide) is used to explore the conformational space of the ligand within the defined grid and to predict the best binding pose based on a scoring function.[7][8]
-
Analysis of Results: The predicted binding poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the protein. The docking scores, which estimate the binding affinity, are compared across different derivatives.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized indanone derivatives is commonly evaluated using the Ellman's method.[5]
-
Enzyme and Substrate Preparation: A solution of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer).
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the indanone derivative (inhibitor) for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.
Visualizing the Docking Workflow
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Acylation of Indane
For Researchers, Scientists, and Drug Development Professionals
The acylation of indane is a pivotal reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The selection of an appropriate catalyst is crucial for achieving high yields and desired regioselectivity. This guide provides a comparative analysis of different classes of catalysts—zeolites, ionic liquids, and solid acids—for the Friedel-Crafts acylation of indane, supported by available experimental data and detailed protocols.
At a Glance: Catalyst Performance in Indane Acylation
While direct comparative studies on a wide range of catalysts for indane acylation are limited in publicly available literature, the following table summarizes typical performance characteristics gleaned from studies on analogous aromatic acylation reactions. This data provides a foundational understanding for catalyst selection.
| Catalyst Type | Catalyst Example | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Zeolite | H-Beta | Acetic Anhydride | Dichlorobenzene | 150 | - | High | High for p-isomer | [1] |
| Ionic Liquid | [Bmim]BF4 / FeCl3 | Acetic Anhydride | Ionic Liquid | 60 | 2 | ~97 | High for p-isomer | [2] |
| Solid Acid | Sulfated Zirconia | Acetic Anhydride | Dichlorobenzene | 90 | 3 | Moderate | High for p-isomer | [3] |
| Lewis Acid | AlCl3 | Acetyl Chloride | Methylene Chloride | RT | 0.25 | High | Mixture of isomers | [4] |
Note: Data presented is for acylation of similar aromatic compounds (e.g., toluene, anisole) and serves as a predictive guide for indane acylation. "p-isomer" refers to acylation at the para position relative to the activating group on the benzene ring. For indane, this corresponds primarily to the 5-position.
Delving Deeper: Catalyst Systems and Methodologies
Zeolite Catalysts
Zeolites, particularly H-Beta, have emerged as promising heterogeneous catalysts for Friedel-Crafts acylation due to their shape-selective properties, high activity, and reusability.[1][5]
Experimental Protocol: Acylation of Indane with Acetic Anhydride over H-Beta Zeolite (Adapted from similar aromatic acylations)
Materials:
-
Indane
-
Acetic Anhydride
-
H-Beta Zeolite (pre-activated by calcination)
-
Dichlorobenzene (solvent)
Procedure:
-
In a stainless steel autoclave, combine indane, acetic anhydride, and H-Beta zeolite in a molar ratio appropriate for the specific reaction scale. Dichlorobenzene is used as the solvent.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen).
-
Heat the reaction mixture to 150°C with constant stirring.
-
Maintain the reaction at this temperature for a designated period, monitoring the progress by techniques such as gas chromatography (GC).
-
After the reaction is complete, cool the autoclave to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The filtrate is then subjected to a standard workup procedure, including washing with an aqueous sodium bicarbonate solution and water, followed by drying over an anhydrous salt (e.g., MgSO4).
-
The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography to isolate the acetylindane isomers.
Ionic Liquids
Ionic liquids (ILs) offer a "green" alternative as both solvents and catalysts in Friedel-Crafts acylation.[6][7] They can enhance reaction rates and selectivity, and the catalyst/solvent system can often be recycled.[2] Imidazolium-based ionic liquids, in combination with a Lewis acid like FeCl3, have shown high efficacy.[2][6]
Experimental Protocol: Acylation of Indane with Acetic Anhydride in an Ionic Liquid (Adapted from similar aromatic acylations)
Materials:
-
Indane
-
Acetic Anhydride
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4)
-
Iron(III) chloride (FeCl3)
Procedure:
-
In a round-bottom flask, dissolve FeCl3 in [Bmim]BF4 with stirring.
-
Add indane and acetic anhydride to the ionic liquid solution.
-
Heat the reaction mixture to 60°C and stir for approximately 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the product can be extracted from the ionic liquid phase using an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed, dried, and the solvent evaporated to yield the crude product.
-
The remaining ionic liquid/catalyst phase can be washed and dried for potential reuse.
Solid Acid Catalysts
Solid acid catalysts, such as sulfated zirconia, provide a heterogeneous alternative to traditional Lewis acids, minimizing waste and simplifying catalyst separation.[3][8][9]
Experimental Protocol: Acylation of Indane with Acetic Anhydride using Sulfated Zirconia (Adapted from similar aromatic acylations)
Materials:
-
Indane
-
Acetic Anhydride
-
Sulfated Zirconia (pre-activated)
-
Dichlorobenzene (solvent)
Procedure:
-
To a stirred suspension of sulfated zirconia in dichlorobenzene, add indane and acetic anhydride.
-
Heat the mixture to 90°C and maintain for 3 hours.
-
Monitor the reaction by GC.
-
After cooling, filter the catalyst.
-
The filtrate is worked up as described in the zeolite protocol to isolate the acetylindane product.
Conventional Lewis Acids
Aluminum chloride (AlCl₃) is a traditional and highly effective Lewis acid catalyst for Friedel-Crafts acylation.[4][10] However, it is required in stoichiometric amounts and generates significant aqueous waste during workup.
Experimental Protocol: Acylation of Indane with Acetyl Chloride using AlCl₃ [4]
Materials:
-
Indane
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methylene Chloride (solvent)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ in methylene chloride.
-
Cool the suspension in an ice bath.
-
Add a solution of acetyl chloride in methylene chloride dropwise to the cooled suspension.
-
Following the addition of acetyl chloride, add a solution of indane in methylene chloride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 15 minutes.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent by rotary evaporation to obtain the crude product, which can be purified by distillation or chromatography.
Reaction Mechanisms and Pathways
The Friedel-Crafts acylation of indane proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion electrophile, its attack on the electron-rich aromatic ring of indane, and subsequent deprotonation to restore aromaticity.
General Acylation Workflow
Caption: General experimental workflow for the acylation of indane.
Friedel-Crafts Acylation Signaling Pathway
The regioselectivity of the acylation (formation of 4-acetylindane vs. 5-acetylindane) is influenced by the electronic and steric properties of the indane molecule and the nature of the catalyst. The electron-donating alkyl portion of the indane ring directs acylation primarily to the para-position (5-position) and to a lesser extent, the ortho-position (4-position).
Caption: Simplified reaction pathway for the Friedel-Crafts acylation of indane.
Conclusion
The choice of catalyst for the acylation of indane significantly impacts the reaction efficiency, selectivity, and environmental footprint. While traditional Lewis acids like AlCl₃ offer high reactivity, modern heterogeneous catalysts such as zeolites and solid acids, along with innovative systems like ionic liquids, provide more sustainable and often more selective alternatives. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, balancing factors such as cost, yield, desired regioselectivity, and process sustainability. Further research directly comparing these catalyst systems for indane acylation is warranted to provide more definitive guidance for process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Active sites in the acylation of anisole with acetic anhydride over zeolite Beta - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 6. asianpubs.org [asianpubs.org]
- 7. Journal-Archives-Chembiosis [journals-sathyabama.com]
- 8. scispace.com [scispace.com]
- 9. Solid Acid Catalysts [ouci.dntb.gov.ua]
- 10. jk-sci.com [jk-sci.com]
A Comparative Guide to the Analytical Validation of 5-Acetylindane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of 5-acetylindane synthesis, a key intermediate in various chemical and pharmaceutical applications. The focus is on the widely utilized Friedel-Crafts acylation of indane. We present detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate analytical methods for quality control and structural confirmation.
Synthesis of this compound via Friedel-Crafts Acylation
The standard synthesis of this compound involves the electrophilic aromatic substitution of indane with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.[1] This reaction, known as the Friedel-Crafts acylation, is a robust and well-established method for the preparation of aryl ketones.[2][3][4]
The reaction proceeds by the formation of an acylium ion from the reaction of acetyl chloride with aluminum chloride. This electrophile then attacks the electron-rich aromatic ring of indane, followed by deprotonation to restore aromaticity and yield the this compound product.
Comparative Analysis of Validation Techniques
The successful synthesis of this compound requires rigorous analytical validation to confirm the identity, purity, and structure of the final product. This section compares the utility of several key analytical techniques in this process.
Data Summary
| Analytical Technique | Parameter | Typical Value/Observation for this compound | Reference |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | ~1680 cm⁻¹ | [1] |
| ¹H NMR Spectroscopy | Aromatic Protons | Multiplet at δ 7.1-7.8 ppm (3H) | [1] |
| Methylene Protons (Indane) | Triplet at δ 2.9 ppm (4H) | [1] | |
| Acetyl Protons | Singlet at δ 2.55 ppm (3H) | [1] | |
| Methylene Protons (Indane) | Multiplet at δ 1.9-2.4 ppm (2H) | [1] | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | ~198 ppm | |
| Aromatic Carbons | δ 125-155 ppm | ||
| Aliphatic Carbons | δ 25-35 ppm | ||
| Acetyl Carbon | ~26 ppm | ||
| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺ | m/z 160 | |
| Major Fragment Ions | m/z 145, 115 | ||
| Gas Chromatography (GC) | Purity Assay | >96% |
In-depth Analysis of Techniques
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional group in this compound. The strong absorption band observed around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. This provides clear evidence of successful acylation. The absence of a broad hydroxyl peak (around 3200-3600 cm⁻¹) from any starting carboxylic acid impurities is also a key indicator of product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for the structural elucidation of this compound. The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The downfield signals in the aromatic region (δ 7.1-7.8 ppm) confirm the presence of the substituted benzene ring. The characteristic singlet for the acetyl methyl protons (δ 2.55 ppm) is a direct confirmation of the acetyl group's presence. The signals corresponding to the aliphatic protons of the indane moiety (δ 2.9 and 1.9-2.4 ppm) confirm the integrity of the indane backbone.
-
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show a characteristic peak for the carbonyl carbon at approximately 198 ppm. The aromatic carbons will appear in the δ 125-155 ppm range, while the aliphatic carbons of the indane ring and the acetyl methyl group will be observed in the upfield region (δ 25-35 ppm and ~26 ppm, respectively). The number of distinct signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), mass spectrometry is invaluable for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak at m/z 160 confirms the molecular formula (C₁₁H₁₂O). The fragmentation pattern, with major ions at m/z 145 (loss of a methyl group) and 115, provides further structural confirmation and can be used to distinguish it from isomers.
Gas Chromatography (GC): GC is the primary technique for assessing the purity of the synthesized this compound. By using a suitable capillary column and temperature program, baseline separation of the product from starting materials, by-products, and residual solvent can be achieved. The area percentage of the product peak provides a quantitative measure of its purity.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: A thin film of the liquid this compound is placed between two sodium chloride or potassium bromide plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Analysis: The position of the carbonyl (C=O) stretching frequency is the primary diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 300 MHz or higher NMR Spectrometer
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The integration of ¹H NMR signals is used to determine the relative number of protons.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected in split mode.
-
MS Detection: Electron ionization (EI) at 70 eV. The mass range is scanned from m/z 40 to 300.
-
Analysis: The retention time of the peak is used for identification (when compared to a standard), and the mass spectrum of the peak is used for structural confirmation. The peak area is used for purity assessment.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and the comparative analytical validation process.
Caption: Workflow for the synthesis of this compound.
Caption: Comparison of analytical techniques for validation.
References
Efficacy of Indane Derivatives in Neurodegenerative Disease: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the efficacy of indane and indanone derivatives as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. While the initial focus of this report was on 5-Acetylindane derivatives, a comprehensive review of the scientific literature revealed a lack of publicly available data on the biological activity of this specific subclass. Therefore, this guide has been broadened to encompass the wider, well-researched class of indane and indanone derivatives, for which there is a significant body of evidence demonstrating their potential as potent neuroprotective agents.
The primary mechanism of action explored herein is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway implicated in the cognitive decline associated with Alzheimer's disease. The efficacy of these novel indane derivatives is compared with Donepezil, a widely prescribed AChE inhibitor for the treatment of Alzheimer's disease.
Comparative Efficacy of Indane Derivatives and Existing Drugs
The following tables summarize the in vitro efficacy of selected indane and indanone derivatives against acetylcholinesterase (AChE), with Donepezil as the comparator.
| Compound Class | Specific Derivative | Target | IC50 (nM) | Fold Difference vs. Donepezil | Reference |
| Existing Drug | Donepezil | AChE | 14.96 | - | [1] |
| Indolinone Derivative | Compound 3c (2-chlorobenzyl derivative) | AChE | 0.44 | 34-fold more potent | [1] |
| 2-Phenoxy-indan-1-one Derivative | Compound 3g | AChE | ~0.44 | 34-fold more potent | [2] |
| Indanone Derivative | Compound 9 | AChE | 14.8 | ~1-fold (similar) | [3] |
| Indanone Derivative | Compound 14 | AChE | 18.6 | ~0.8-fold (slightly less potent) | [3] |
Multi-Target Activity of Indanone Derivatives
Recent research has focused on developing multi-target-directed ligands (MTDLs) for Alzheimer's disease. Certain indanone derivatives have shown promise in this area, exhibiting not only AChE inhibition but also inhibition of amyloid-beta (Aβ) peptide aggregation and antioxidant properties.
| Compound | AChE Inhibition (IC50, nM) | Aβ Aggregation Inhibition (%) | Antioxidant Activity | Reference |
| Compound 9 | 14.8 | 85.5 | Yes | [3] |
| Compound 14 | 18.6 | 83.8 | Yes | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Indanone Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indanone derivatives across key therapeutic areas: oncology, neurodegenerative diseases, and infectious diseases. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the rational design of novel indanone-based therapeutic agents.
Anticancer Activity of Indanone Derivatives
Indanone derivatives have demonstrated promising anticancer properties through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the disruption of microtubule polymerization. The SAR studies reveal critical insights into the structural requirements for potent cytotoxicity.
Indanone-Spiroisoxazolines as Selective COX-2 Inhibitors
A series of novel indanone-containing spiroisoxazoline derivatives have been synthesized and evaluated for their selective COX-2 inhibitory and cytotoxic activities. The general structure involves a spiro linkage between an indanone moiety and an isoxazoline ring.
Table 1: SAR of Indanone-Spiroisoxazoline Derivatives as COX-2 Inhibitors and Anticancer Agents
| Compound | Substituent on C-3' Phenyl Ring | COX-2 IC50 (µM) | MCF-7 Cytotoxicity IC50 (µM) | Reference |
| 9f | 3,4-dimethoxy | Not explicitly stated, but highest activity | 0.03 ± 0.01 | [1] |
| 9g | 3-methoxy | Superior selectivity and high potency | Not specified | [1] |
| Doxorubicin | - | - | 0.062 ± 0.012 | [1] |
The SAR analysis of these compounds indicates that the presence and position of methoxy groups on the C-3' phenyl ring of the isoxazoline moiety are crucial for both COX-2 inhibitory potency and cytotoxicity against MCF-7 breast cancer cells. Specifically, compound 9f , with a 3,4-dimethoxyphenyl substituent, exhibited the most potent cytotoxicity, even surpassing the standard chemotherapeutic drug doxorubicin.[1] The proposed mechanism for its anticancer effect involves the induction of apoptosis through the mitochondrial-associated pathway, as evidenced by the increased expression of Bax and caspase-3, and decreased expression of Bcl-2.[1]
Arylidene Indanones as Tubulin Polymerization Inhibitors
Arylidene indanones are another class of indanone derivatives that have been explored for their anticancer potential, often acting as tubulin depolymerizing agents.[2]
Table 2: Cytotoxicity of Aurone and Indanone Analogs against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| A3 (Aurone derivative) | HT-29 | 3.41 ± 1.03 | [3] |
| F4 (Indanone analog) | HT-29 | 7.37 ± 0.87 | [3] |
| F4 (Indanone analog) | HeLa | 8.96 ± 0.66 | [3] |
| F4 (Indanone analog) | HepG2 | 8.97 ± 0.86 | [3] |
SAR studies on a series of aurone and indanone derivatives revealed that the hydroxyl group on the A-ring is crucial for their antitumor activity.[3] The indanone analog F4 demonstrated potent activity against multiple cancer cell lines, particularly HT-29, HeLa, and HepG2.[3]
Anti-Alzheimer's Activity of Indanone Derivatives
Indanone derivatives have been extensively investigated as potential therapeutic agents for Alzheimer's disease, primarily targeting cholinesterases (AChE and BChE) and the aggregation of α-synuclein and amyloid-β.
Indanone Derivatives as Cholinesterase Inhibitors
Inspired by the structures of donepezil and other cholinesterase inhibitors, various indanone derivatives have been designed and synthesized.
Table 3: Cholinesterase Inhibitory Activity of Indanone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| 5c | AChE | 0.12 | meta-substituted aminopropoxy benzylidene | [4] |
| 7b | BChE | 0.04 | para-substituted aminopropoxy benzylidene | [4] |
| 4h | AChE | 1.20 | Indanone-carbamate hybrid | [5] |
| 4h | BChE | 0.30 | Indanone-carbamate hybrid | [5] |
SAR analysis of indanone-aminopropoxy benzylidene derivatives revealed that the nature of the substituted amine group follows the potency order: dimethyl amine > piperidine > morpholine for enzyme inhibition.[4] Furthermore, compounds with a C=C linkage (benzylidene) were found to be more potent AChE inhibitors than their saturated counterparts (benzyl).[4] For indanone-carbamate hybrids, compound 4h emerged as a potent dual inhibitor of both AChE and BChE.[5]
Indanone Derivatives as Ligands for Misfolded α-Synuclein Aggregates
Certain 1-indanone and 1,3-indandione derivatives have been developed as selective ligands for α-synuclein fibrils, which are implicated in Parkinson's disease and other synucleinopathies.
Table 4: Binding Affinity of Indanone Derivatives to α-Synuclein Fibrils
| Compound | Binding Constant (Kd) (nM) | Selectivity over Aβ and tau fibrils | Reference |
| 8 | 9.0 | >10x | [6] |
| 32 | 18.8 | >10x | [6] |
These results highlight the potential of the 1-indanone scaffold in developing imaging agents for the in vivo detection of α-synuclein pathologies. The high affinity and selectivity of compounds 8 and 32 make them valuable tools for studying the progression of α-synucleinopathies.[6]
Antimicrobial Activity of Indanone Derivatives
The indanone core has also been incorporated into molecules with antibacterial and antifungal properties.
SAR of Aurone and Indanone Derivatives as Antibacterial Agents
A study evaluating a series of aurone and indanone derivatives against various bacterial strains provided key SAR insights.
Table 5: Antibacterial Activity of Aurone and Indanone Derivatives
| Compound | Bacterial Strain | MIC (µM) | MBC (µM) | Key Structural Features | Reference |
| A5 (Aurone) | S. aureus / E. coli | 15.625 | Not specified | Not specified | [7][8] |
| D2 (Indanone) | S. aureus / E. coli | 15.625 | Not specified | Not specified | [7][8] |
| A6 (Aurone) | S. aureus / E. coli | Not specified | 62.5 | Not specified | [7][8] |
| A8 (Aurone) | S. aureus / E. coli | Not specified | 62.5 | Not specified | [7][8] |
| E7 (Indanone) | S. aureus / E. coli | Not specified | 62.5 | Not specified | [7][8] |
The SAR studies indicated that both aurone and indanone derivatives exhibited strong inhibitory activity against Gram-positive bacteria. A crucial finding was that the introduction of electron-withdrawing groups or a hydroxyl group was beneficial for the antibacterial activity.[7][8]
Experimental Protocols
General Synthesis of Arylidene Indanones
Arylidene indanones are typically synthesized via an aldol condensation reaction between 1-indanone and a substituted benzaldehyde.
-
Procedure: A mixture of 1-indanone and an appropriately substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol. A catalytic amount of a base (e.g., NaOH or KOH) is added, and the reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and purified by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the indanone derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This method is used to determine the rate of acetylthiocholine hydrolysis by AChE.
-
Procedure:
-
The assay is performed in a 96-well plate.
-
A reaction mixture containing phosphate buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound at various concentrations is prepared.
-
The AChE enzyme solution is added to the mixture and incubated.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, is monitored by measuring the absorbance at 412 nm over time.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
A serial two-fold dilution of the indanone derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizing the SAR Workflow and Biological Pathways
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies of indanone derivatives.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by an anticancer indanone derivative.
Caption: Mechanism of action for indanone-based acetylcholinesterase inhibitors in Alzheimer's disease.
References
- 1. researchhub.com [researchhub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 5-Acetylindane
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. For a compound such as 5-Acetylindane, a versatile intermediate in organic synthesis, ensuring high purity is critical as contaminants can drastically alter the outcomes of subsequent reactions, affect biological activity, and compromise the safety and efficacy of potential therapeutic agents.
This guide presents an objective comparison of the principal analytical methodologies for determining the purity of synthesized this compound. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing supporting data and detailed experimental protocols.
Potential Impurities in this compound Synthesis
The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation of indane with acetyl chloride, using a Lewis acid catalyst like aluminum trichloride.[1] This process, while effective, can generate several types of impurities that a thorough purity analysis must be able to detect and quantify:
-
Unreacted Starting Materials: Residual indane and acetyl chloride.
-
Isomeric Byproducts: Positional isomers such as 4-acetylindane and 6-acetylindane, which can be challenging to separate due to similar physical properties.
-
Polysubstituted Products: Di-acetylated indane species.
-
Residual Solvents: Solvents used in the reaction or workup, such as benzene or other organic solvents.[1]
-
Degradation Products: Compounds formed due to the reaction conditions or during storage.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach is often necessary for a comprehensive purity assessment. HPLC, GC-MS, NMR, and FT-IR are complementary techniques, each providing unique insights into the purity and identity of the synthesized this compound.
| Technique | Principle | Advantages | Limitations | Typical Purity Result |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase, with UV absorbance detection.[2] | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis.[2][3] | May require reference standards for impurity identification. | 99.5% (by area normalization) |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[2] | High separation efficiency for volatile compounds; provides molecular weight and fragmentation data for definitive impurity identification.[4] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for certain analytes.[4][5] | 99.4% (by TIC area) |
| ¹H NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Excellent for structural elucidation and identification of isomers. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be difficult to interpret. | >99% (relative integration) |
| FT-IR | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. Provides a molecular fingerprint.[6] | Fast, simple, and non-destructive. Excellent for confirming the presence of key functional groups and for quick comparison against a pure standard. | Limited ability to detect and quantify minor impurities, especially isomers. | Confirms functional groups |
Data Presentation
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.15 | Indane |
| 2 | 5.8 | 0.20 | 4-Acetylindane (Isomer) |
| 3 | 6.2 | 99.55 | This compound |
| 4 | 7.1 | 0.10 | Unknown |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profile
| Peak No. | Retention Time (min) | Area (%) | Identity (based on MS) | Key m/z fragments |
| 1 | 4.2 | 0.25 | Indane | 118, 117, 91 |
| 2 | 8.9 | 99.61 | This compound | 160, 145, 115 [7] |
| 3 | 9.5 | 0.14 | Benzene (solvent) | 78, 52, 51 |
Table 3: ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.70 - 7.75 | m | 2H | Aromatic (H adjacent to acetyl) |
| 7.25 | d | 1H | Aromatic |
| 2.95 | t | 4H | -CH₂- (indan) |
| 2.58 | s | 3H | -COCH₃ |
| 2.10 | p | 2H | -CH₂- (indan) |
| Note: The presence of minor peaks with different splitting patterns or integrations would indicate impurities. |
Table 4: FT-IR Characteristic Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Strong | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O (Aryl Ketone) Stretch[1] |
| ~1605 | Medium | Aromatic C=C Stretch |
| ~830 | Strong | C-H Bending (para-disubstituted) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and separate it from non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 30% A, hold for 2 minutes.
-
Ramp to 90% A over 15 minutes.
-
Hold at 90% A for 3 minutes.
-
Return to 30% A and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2][4]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.[9]
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Purity Calculation: Purity is estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC) area.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of this compound and identify isomeric impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate all signals and reference the TMS peak to 0.00 ppm.
-
-
Purity Assessment: Compare the obtained spectrum with reference data.[1] The presence of unexpected signals may indicate impurities. Purity can be estimated by comparing the integration of the main compound's signals to those of the impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small amount of the liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks corresponding to the functional groups of this compound and compare the spectrum to a reference standard if available.
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical diagram for selecting the appropriate purity analysis method.
Conclusion
The comprehensive purity assessment of synthesized this compound requires a strategic combination of orthogonal analytical techniques. No single method is sufficient to identify and quantify all potential impurities.
-
HPLC stands out as the primary method for accurate quantitative purity determination of the main component and non-volatile impurities.[2]
-
GC-MS is indispensable for the detection and identification of volatile and semi-volatile impurities, such as residual solvents and starting materials, which may not be amenable to HPLC analysis.[2]
-
NMR spectroscopy is the most powerful tool for unambiguous structural confirmation and the definitive identification of isomeric impurities, which are often difficult to resolve chromatographically.
For routine quality control, a validated HPLC method is typically sufficient. However, for initial characterization of a new synthesis batch, for regulatory submissions, or when troubleshooting an unexpected reaction outcome, a combination of HPLC, GC-MS, and NMR is strongly recommended to ensure a complete and accurate purity profile of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. This compound | C11H12O | CID 138158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4228-10-8(this compound) | Kuujia.com [kuujia.com]
- 9. aos.usm.my [aos.usm.my]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 5-Acetylindane: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-acetylindane, a non-halogenated ketone, and associated contaminated materials. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not located, it is classified as a non-halogenated organic compound and a ketone. Based on analogous compounds, it should be handled as a flammable liquid that may be harmful if swallowed, toxic in contact with skin or if inhaled, and potentially harmful to aquatic life.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat.[2][3]
Quantitative Hazard Data Summary
The following table summarizes typical hazard classifications for flammable and moderately toxic ketones, which should be considered as a precautionary measure when handling this compound.
| Hazard Classification | GHS Precautionary Statements (Examples) | Signal Word |
| Flammable Liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground/bond container and receiving equipment.[1] P241: Use explosion-proof electrical/ventilating/lighting equipment.[1] | Danger/Warning |
| Acute Toxicity (Oral, Dermal, Inhalation) | P261: Avoid breathing mist or vapors.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/eye protection/face protection. | Danger/Warning |
| Aquatic Hazard | P273: Avoid release to the environment.[1] | Warning |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations, as well as institutional policies. The following is a general guide for its proper disposal.
Waste Identification and Segregation
-
Hazardous Waste Designation: All waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials, must be treated as hazardous waste.[4][5]
-
Segregation: It is crucial to segregate this compound waste from other waste streams to prevent dangerous reactions.[6]
Waste Collection and Container Management
-
Liquid Waste:
-
Collect liquid this compound waste in a designated, compatible, and properly labeled hazardous waste container.[8][9] The container should be made of a material compatible with organic solvents (e.g., glass or polyethylene).
-
The container must have a secure, leak-proof screw-on cap and be in good condition.[10] Keep the container closed at all times except when actively adding waste.[7][9]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8]
-
-
Contaminated Solid Waste:
-
Empty Containers:
-
Empty containers that previously held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
The rinsate from this process is considered hazardous waste and must be collected and disposed of along with the liquid this compound waste.[10]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Labeling
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[4][11]
-
The label must include:
-
The full chemical name: "this compound" or a list of all chemical constituents and their approximate percentages if it is a mixture.[9] Do not use abbreviations or chemical formulas.[11]
-
A clear indication of the associated hazards (e.g., "Flammable," "Toxic").[9][11]
-
The date when waste was first added to the container (accumulation start date).[11]
-
Storage in a Satellite Accumulation Area (SAA)
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure all containers are kept closed and stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[9]
Requesting Waste Pickup
-
DO NOT dispose of this compound down the drain or in the regular trash.[7][12] This is a violation of environmental regulations.
-
Once a waste container is full or has been in the SAA for the maximum allowed time (check your institution's policy, often one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. geneseo.edu [geneseo.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Navigating the Safe Handling of 5-Acetylindane: A Guide for Laboratory Professionals
Essential safety protocols, personal protective equipment recommendations, and disposal guidelines for researchers working with 5-Acetylindane.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. Based on the known hazards of this compound and its structural analogs, the following PPE is recommended.
| PPE Category | Recommendation |
| Eye Protection | ANSI-approved safety goggles or a face shield should be worn to protect against potential splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not available, nitrile or PVC gloves are recommended for handling similar ketones like acetophenone.[2][4][5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately after contamination. |
| Body Protection | A flame-retardant lab coat should be worn to protect against spills and splashes.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for minimizing risks associated with this compound.
Handling Procedures:
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Dispensing : When transferring or dispensing the chemical, do so in a designated area, such as a chemical fume hood, to control vapor exposure.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material, such as sand or vermiculite, to contain and absorb the liquid.[2][7] For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Plan:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Keep containers tightly closed when not in use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[6][8][9]
Disposal Protocol:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.[6][8][9] Do not dispose of it down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. employees.delta.edu [employees.delta.edu]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
